Benzyl (4-iodocyclohexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-iodocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTNWQVLMRFZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl (4-iodocyclohexyl)carbamate: A Comprehensive Technical Guide for Drug Discovery Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-iodocyclohexyl)carbamate is a key synthetic intermediate possessing a versatile structure for the development of complex molecular architectures, particularly in the field of medicinal chemistry. Its unique combination of a carbamate-protected amine on a cyclohexyl scaffold, coupled with a reactive iodine atom, makes it a valuable building block for introducing this moiety into drug candidates. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics, such as CCR2 antagonists.
Chemical Properties and Data
This compound is a carbamate derivative with the molecular formula C14H18INO2. The presence of the benzyl carbamate (Cbz) protecting group provides stability during synthetic manipulations, while the iodo-functionalized cyclohexane ring offers a reactive handle for various coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H18INO2 | PubChem |
| Molecular Weight | 359.20 g/mol | PubChem |
| CAS Number | 1353970-61-2 | MySkinRecipes |
| Appearance | (Not publicly available) | - |
| Melting Point | (Not publicly available) | - |
| Boiling Point | (Not publicly available) | - |
| Solubility | (Not publicly available) | - |
Table 2: Spectroscopic Data of Related Carbamates (for reference)
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.20 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.80-4.60 (br s, 1H, NH), 3.5-3.3 (m, 1H, CH-N), 2.2-1.2 (m, 8H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5 (C=O), 136.5 (Ar-C), 128.5, 128.1, 128.0 (Ar-CH), 66.7 (OCH₂Ph), 50.1 (CH-N), 34.2, 31.5 (cyclohexyl-CH₂) |
| IR (neat) | ν 3335 (N-H stretch), 3032 (Ar C-H stretch), 2922 (aliphatic C-H stretch), 1697 (C=O stretch, carbamate), 1515 (N-H bend), 1250 (C-O stretch) |
Note: The spectroscopic data provided is based on analogous benzyl carbamate compounds and serves as a general reference. Actual experimental values for this compound may vary and should be determined empirically.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Carbamate Formation: Protection of the amino group of 4-aminocyclohexanol with benzyl chloroformate.
-
Iodination: Conversion of the hydroxyl group of the resulting carbamate to an iodide. This can be achieved through various methods, with the Mitsunobu reaction being a common choice for its mild conditions and stereochemical control.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate
-
To a stirred solution of 4-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl (4-hydroxycyclohexyl)carbamate as a solid.
Step 2: Synthesis of this compound via Mitsunobu Reaction
-
Dissolve Benzyl (4-hydroxycyclohexyl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and iodine (I₂, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Role as a Synthetic Intermediate in Drug Discovery
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of the iodine atom allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents at the 4-position of the cyclohexyl ring.
A notable application of related carbamate-protected cyclohexylamine derivatives is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is a protein that has been implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis.
Caption: Logical workflow for the application of this compound in drug discovery.
The workflow illustrates how this compound can be elaborated through a coupling reaction to introduce a desired substituent. Subsequent removal of the Cbz protecting group reveals the free amine, which can then be further functionalized to yield the final drug candidate. This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically important synthetic intermediate for the pharmaceutical industry. Its well-defined structure and the presence of orthogonal protecting and reactive groups provide a versatile platform for the synthesis of complex, biologically active molecules. The detailed, albeit hypothetical, synthetic protocol and the outlined applications in this guide are intended to support researchers and drug development professionals in leveraging this valuable building block for the discovery of next-generation therapeutics. Further experimental validation of the proposed synthesis and characterization of the compound will be crucial for its broader application.
An In-depth Technical Guide to the Discovery and History of Cyclohexyl Carbamates with a Focus on Iodinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of cyclohexyl carbamates. While the specific class of "iodinated cyclohexyl carbamates" is not extensively documented in scientific literature as a distinct therapeutic class, this paper will explore the role of iodine in the synthesis of carbamates and the potential for iodination as a strategy in drug design. The guide will feature detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of synthetic pathways and mechanisms of action.
Introduction to Carbamates in Medicinal Chemistry
Carbamates, also known as urethanes, are a pivotal structural motif in modern drug discovery and medicinal chemistry.[1][2] Their stability, ability to permeate cell membranes, and capacity to mimic the peptide bond have led to their incorporation into a wide range of therapeutic agents.[1][2] The carbamate functional group can engage in hydrogen bonding and its substitution on the nitrogen and oxygen atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties.[2] Carbamates are found in approved drugs for various diseases, including cancer, epilepsy, and Alzheimer's disease.[3] Furthermore, they are utilized as prodrugs to enhance the stability and delivery of active pharmaceutical ingredients.[1][2]
The cyclohexyl moiety is a common hydrophobic group used in drug design to improve binding to biological targets and to modulate pharmacokinetic properties. The combination of a cyclohexyl group and a carbamate linker has given rise to compounds with significant biological activity, most notably as enzyme inhibitors.
Discovery and History
The history of carbamates in medicine is rich, with early examples including the naturally occurring physostigmine, a carbamate alkaloid isolated in 1864, which has been used to treat glaucoma and myasthenia gravis.[4] The development of synthetic carbamates has led to a wide array of drugs.
A prominent example of a biologically active cyclohexyl carbamate is URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) , a selective inhibitor of fatty acid amide hydrolase (FAAH).[5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH by URB597 leads to increased brain levels of anandamide, resulting in analgesic, anxiolytic, and antidepressant-like effects in animal models.[5] The discovery and characterization of URB597 have been pivotal in validating FAAH as a therapeutic target.
While URB597 itself is not iodinated, the broader field of medicinal chemistry has seen the use of iodination for various purposes, including:
-
Radiolabeling: Introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) allows for the use of compounds as imaging agents in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
-
Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can significantly alter a molecule's size, conformation, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to the target.
-
Use in Synthesis: Iodine-containing reagents, particularly hypervalent iodine compounds, are used in various organic reactions, including the Hofmann rearrangement for the synthesis of carbamates from amides.[2]
The direct iodination of a cyclohexyl carbamate as a key feature for therapeutic activity is not a well-documented area. However, the principles of medicinal chemistry suggest that such a modification could be explored in the optimization of lead compounds.
Synthesis and Experimental Protocols
The synthesis of cyclohexyl carbamates can be achieved through several established methods for carbamate formation.
General Synthetic Routes
Common methods for synthesizing carbamates include:
-
Reaction of isocyanates with alcohols: This is a widely used and generally high-yielding method.
-
Reaction of chloroformates with amines: Another classical and efficient method.
-
Rearrangement reactions: The Hofmann, Curtius, and Lossen rearrangements can be used to generate an isocyanate intermediate from an amide, acyl azide, or hydroxamic acid, respectively, which is then trapped with an alcohol to form the carbamate.[6]
-
Use of CO₂ as a C1 source: Greener chemistry approaches utilize carbon dioxide as a safe and abundant building block for carbamate synthesis.[6]
Detailed Experimental Protocol: Synthesis of a Cyclohexyl Carbamate via Curtius Rearrangement
This protocol describes a general procedure for the synthesis of a cyclohexyl carbamate from a carboxylic acid, which could be adapted for the synthesis of various derivatives. This method involves the in-situ formation of an isocyanate via a Curtius rearrangement, which is then trapped by an alcohol.
Materials:
-
Cyclohexanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Desired alcohol (e.g., 3'-hydroxybiphenyl-3-carboxamide for a URB597 analog)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of cyclohexanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add the desired alcohol (1.0 eq).
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cyclohexyl carbamate.
Safety Precautions: Diphenylphosphoryl azide is toxic and potentially explosive upon heating. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Potential for Iodination
Iodination of a cyclohexyl carbamate could be achieved through standard electrophilic aromatic substitution if an aromatic ring is present in the molecule (as in URB597), using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Direct iodination of the cyclohexyl ring is more challenging and would likely require a different synthetic strategy starting from an iodinated cyclohexyl precursor.
Quantitative Data on Cyclohexyl Carbamate Enzyme Inhibitors
The following table summarizes key quantitative data for the well-characterized cyclohexyl carbamate FAAH inhibitor, URB597.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Radiolabeled substrate assay with purified recombinant enzyme | 4.6 | [7] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Competitive ABPP with unsolubilized mouse brain membranes | 10 | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ABPP (Activity-Based Protein Profiling) is a chemical proteomic technique to profile the functional state of enzymes in complex biological samples.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of cyclohexyl carbamates via an isocyanate intermediate.
Signaling Pathway: FAAH Inhibition
This diagram illustrates the mechanism of action of a cyclohexyl carbamate inhibitor on the fatty acid amide hydrolase (FAAH) enzyme.
Conclusion and Future Directions
Cyclohexyl carbamates represent a valuable class of compounds in medicinal chemistry, with URB597 serving as a prime example of their potential as potent and selective enzyme inhibitors. While the discovery of specifically "iodinated" cyclohexyl carbamates as a therapeutic class is not prominent in the literature, the principles of drug design suggest that iodination could be a viable strategy for lead optimization, particularly for developing imaging agents or modulating pharmacokinetic properties.
Future research in this area could focus on the systematic exploration of halogenated, including iodinated, cyclohexyl carbamates to probe their structure-activity relationships for various biological targets. The development of novel synthetic methodologies for the site-selective iodination of such scaffolds would be a valuable enabling technology for these investigations. As our understanding of the roles of various enzymes in disease progresses, it is likely that the versatile cyclohexyl carbamate scaffold will continue to be a fruitful starting point for the design of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Benzyl (4-iodocyclohexyl)carbamate Mechanism of Action in Biological Systems
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Benzyl (4-iodocyclohexyl)carbamate. To date, no detailed experimental studies, quantitative data, or elucidated signaling pathways for this particular compound have been published in the accessible scientific domain.
While information on the precise biological activities of this compound is not available, an examination of its structural components—a benzyl carbamate moiety and an iodinated cyclohexane ring—can offer theoretical insights into its potential, yet unproven, roles. This guide will provide a general overview of the known biological activities of carbamates as a chemical class, which may serve as a foundational context for future research into this specific molecule.
The Carbamate Functional Group: A Versatile Pharmacophore
The carbamate group (-NHCOO-) is a key structural feature in numerous biologically active compounds, including approved therapeutic agents and pesticides.[1][2][3] Its chemical properties, such as stability and the ability to participate in hydrogen bonding, make it a versatile component in drug design.[1][2][3]
General Mechanisms of Action of Carbamate-Containing Compounds
Carbamates are most widely known for their role as cholinesterase inhibitors.[4][5][6] This class of compounds can reversibly or irreversibly inactivate acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the insecticidal activity of many carbamates and the therapeutic effect of certain drugs used to treat conditions like myasthenia gravis and Alzheimer's disease.[2][4][5][6]
It is important to emphasize that while this is a common mechanism for many carbamates, it is not a universal property of all compounds containing this functional group. The overall biological effect is highly dependent on the entire molecular structure.
Carbamates in Drug Design and as Prodrugs
The carbamate moiety is also frequently employed in medicinal chemistry as a stable and effective prodrug.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Carbamates can be used to mask polar functional groups, such as amines or hydroxyls, to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Once metabolized, the carbamate linker is cleaved to release the active drug.
Potential Implications of the Benzyl and Iodocyclohexyl Groups
The benzyl group and the iodinated cyclohexane of this compound would significantly influence its physicochemical properties, such as lipophilicity and steric bulk. These properties are critical for determining how the molecule interacts with biological systems, including its ability to cross cell membranes and bind to potential protein targets. The presence of an iodine atom could also open avenues for specific interactions, such as halogen bonding, with biological macromolecules.
Future Research Directions
The absence of data on the mechanism of action of this compound highlights a clear area for future investigation. A logical starting point for research would be to screen the compound for various biological activities, beginning with assays for cholinesterase inhibition, given the prevalence of this activity among carbamates.
Proposed Initial Experimental Workflow
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential starting point for researchers.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Cis/Trans Isomerism of Benzyl (4-iodocyclohexyl)carbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis and trans isomers of Benzyl (4-iodocyclohexyl)carbamate. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust, proposed synthetic pathway starting from commercially available precursors. It includes detailed, adaptable experimental protocols for the synthesis of cis- and trans-4-aminocyclohexanol, their conversion to the respective 4-iodocyclohexylamine intermediates, and the final carbamate formation. Furthermore, methodologies for the separation of these isomers and their characterization using modern spectroscopic techniques are presented. All quantitative data are representative and based on established chemical principles for analogous compounds.
Introduction
Substituted cyclohexylamines are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The stereochemistry of the cyclohexane ring, specifically the cis/trans relationship between substituents, is often a critical determinant of a compound's pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. This compound serves as a valuable intermediate in organic synthesis, with the carbamate group providing a protected form of the amine and the iodine atom offering a versatile handle for further functionalization through cross-coupling reactions. Understanding and controlling the cis/trans isomerism of this molecule is therefore paramount for its effective use in drug discovery and development.
This guide details the stereochemical considerations, proposed synthetic routes, isomer separation techniques, and characterization methods for this compound.
Proposed Synthetic Pathway and Experimental Protocols
The most effective strategy to obtain pure cis and trans isomers of the target compound is to separate the stereoisomers at an early and more synthetically accessible stage, such as with the 4-aminocyclohexanol precursor. The following sections outline a proposed multi-step synthesis.
Synthesis and Separation of Cis/Trans-4-Aminocyclohexanol
The synthesis begins with the reduction of 4-aminophenol to produce a mixture of cis- and trans-4-aminocyclohexanol, which can then be separated.
Experimental Protocol: Hydrogenation of 4-Aminophenol
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 4-aminophenol (10.0 g, 91.6 mmol) and ethanol (150 mL). Carefully add Rhodium on alumina (5% Rh, 1.0 g) as the catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 5 bar.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with hot ethanol (2 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield a solid mixture of cis- and trans-4-aminocyclohexanol. The typical yield for this reaction is high, and the cis:trans ratio can vary depending on the catalyst and conditions, often approaching 1:4.
Experimental Protocol: Separation of 4-Aminocyclohexanol Isomers by Fractional Crystallization
-
Dissolution: Dissolve the crude mixture of 4-aminocyclohexanol isomers in a minimal amount of hot toluene.
-
Crystallization of Trans Isomer: Slowly cool the solution to room temperature, then further cool to 0-5°C. The trans isomer, being less soluble in toluene, will preferentially crystallize.
-
Isolation of Trans Isomer: Collect the crystalline solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield pure trans-4-aminocyclohexanol.
-
Isolation of Cis Isomer: Concentrate the mother liquor. The residue, now enriched in the cis isomer, can be further purified by column chromatography on silica gel using a mobile phase of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v).
Conversion of Aminocyclohexanol Isomers to Iodo-Derivatives (via Mesylation and Nucleophilic Substitution)
The separated alcohol isomers can be converted to the corresponding iodoamines. This is a two-step process involving activation of the alcohol as a mesylate, followed by nucleophilic substitution with iodide. This sequence proceeds with an inversion of stereochemistry (S\textsubscript{N}2 mechanism).
-
trans-4-Aminocyclohexanol → cis-4-Iodo-N-Boc-cyclohexylamine
-
cis-4-Aminocyclohexanol → trans-4-Iodo-N-Boc-cyclohexylamine
Experimental Protocol: N-Boc Protection
-
Reaction Setup: Dissolve the separated aminocyclohexanol isomer (e.g., trans-4-aminocyclohexanol, 5.0 g, 43.4 mmol) in a 1:1 mixture of dioxane and water (100 mL). Add sodium bicarbonate (7.3 g, 86.8 mmol).
-
Addition of Boc Anhydride: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)\textsubscript{2}O, 10.4 g, 47.7 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected aminocyclohexanol.
Experimental Protocol: Mesylation and Iodination
-
Mesylation: Dissolve the N-Boc protected aminocyclohexanol (e.g., from the trans isomer, 9.0 g, 41.8 mmol) in dry dichloromethane (150 mL) and cool to 0°C. Add triethylamine (8.8 mL, 62.7 mmol). Add methanesulfonyl chloride (3.9 mL, 50.2 mmol) dropwise. Stir at 0°C for 2 hours.
-
Work-up (Mesylate): Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.
-
Iodination: Dissolve the crude mesylate in acetone (200 mL). Add sodium iodide (18.8 g, 125.4 mmol).
-
Reaction: Heat the mixture to reflux and stir for 16 hours.
-
Work-up (Iodide): Cool the reaction to room temperature and remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with sodium thiosulfate solution and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the N-Boc protected iodo-cyclohexylamine.
Experimental Protocol: N-Boc Deprotection
-
Reaction: Dissolve the N-Boc protected iodo-cyclohexylamine (e.g., cis-isomer, 5.0 g, 15.3 mmol) in dichloromethane (50 mL). Add trifluoroacetic acid (TFA, 15 mL) and stir at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2M NaOH solution to pH > 10. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over sodium sulfate and concentrate to yield the pure iodo-cyclohexylamine isomer.
Synthesis of this compound
The final step is the reaction of the separated 4-iodocyclohexylamine isomers with benzyl chloroformate.
Experimental Protocol: Carbamate Formation
-
Reaction Setup: Dissolve the 4-iodocyclohexylamine isomer (e.g., cis-isomer, 2.0 g, 8.8 mmol) in dichloromethane (50 mL). Add an aqueous solution of sodium bicarbonate (1.5 g in 25 mL water).
-
Addition of Benzyl Chloroformate: Cool the biphasic mixture to 0°C with vigorous stirring. Add benzyl chloroformate (1.4 mL, 9.7 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (cis-4-iodocyclohexyl)carbamate. Repeat the procedure with the trans-4-iodocyclohexylamine to obtain the trans product.
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis and characterization of the isomers. Disclaimer: As no direct literature data is available for this compound, the values presented are illustrative and based on typical results for analogous reactions and compounds.
Table 1: Reaction Yields and Isomeric Ratios
| Reaction Step | Product | Expected Yield (%) | Isomeric Ratio (cis:trans) |
| Hydrogenation | 4-Aminocyclohexanol | >90% | ~20:80 |
| Mesylation & Iodination | N-Boc-4-iodocyclohexylamine | 70-85% (over 2 steps) | >98% pure isomer (post-separation) |
| Carbamate Formation | This compound | 85-95% | >99% pure isomer |
Table 2: Illustrative Spectroscopic Data for Cis/Trans Isomers
| Isomer | 1H NMR (CDCl3, δ ppm) - Key Signals | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Trans | H1 (CH-I): ~4.2 (broad multiplet, W1/2 > 20 Hz); H4 (CH-N): ~3.5 (broad multiplet, W1/2 > 20 Hz); Benzyl CH2: ~5.1 (s); Aromatic: 7.3-7.4 (m) | C=O: ~156; Benzyl CH2: ~67; C4 (CH-N): ~52; C1 (CH-I): ~35 | N-H: ~3320; C=O: ~1690; C-O: ~1250; C-I: ~600 |
| Cis | H1 (CH-I): ~4.6 (narrow multiplet, W1/2 < 15 Hz); H4 (CH-N): ~3.8 (narrow multiplet, W1/2 < 15 Hz); Benzyl CH2: ~5.1 (s); Aromatic: 7.3-7.4 (m) | C=O: ~155; Benzyl CH2: ~67; C4 (CH-N): ~49; C1 (CH-I): ~33 | N-H: ~3330; C=O: ~1695; C-O: ~1245; C-I: ~610 |
Note on NMR: The key distinguishing feature is the width of the signals for the protons on C1 and C4. In the more stable chair conformation of the trans isomer, both substituents are equatorial, leading to multiple large axial-axial couplings and thus broad signals. For the cis isomer, one substituent is axial and one is equatorial, resulting in fewer large couplings and narrower signals for these protons.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of pure isomers.
Conformational Analysis of Isomers
Caption: Chair conformations of cis and trans isomers.
Related Signaling Pathway: CCL2/CCR2 Axis
Disclaimer: The following diagram illustrates the CCL2/CCR2 signaling pathway, a relevant target for some cyclohexyl-containing molecules.[1][2] This is provided as a contextual example for drug development professionals, as the specific biological activity of this compound is not documented.
Caption: Simplified diagram of the CCL2/CCR2 signaling pathway.
References
The Enduring Guardian: A Technical Guide to the Benzyl Carbamate Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzyl carbamate (Cbz or Z) group, a cornerstone in the edifice of organic synthesis, has served as a steadfast guardian of amines for nearly a century. Introduced by Leonidas Zervas and Max Bergmann in 1932, its unique stability and versatile cleavage methods have rendered it an indispensable tool, particularly in the intricate art of peptide synthesis and the broader landscape of drug development.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, from its fundamental chemistry to its practical applications, offering a comprehensive resource for researchers at the forefront of chemical innovation.
Introduction to the Benzyl Carbamate Protecting Group
The Cbz group is a benzyloxycarbonyl moiety that transforms a nucleophilic amine into a significantly less reactive carbamate.[2][3] This temporary modification allows for chemical transformations to be performed on other parts of a molecule without unintended reactions at the protected amine.[3] Its enduring popularity stems from a favorable combination of characteristics: ease of introduction, stability across a wide range of reaction conditions, and multiple, reliable methods for its removal.[4][5]
Protection of Amines as Cbz Derivatives
The introduction of the Cbz group is typically a straightforward and high-yielding process. The most common method involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][6]
General Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction.[1]
Experimental Protocols for Cbz Protection
Protocol 2.2.1: Schotten-Baumann Conditions
This classic method utilizes an aqueous base, such as sodium carbonate or sodium bicarbonate, in a biphasic system.
-
Reagents: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.
-
Stir the reaction mixture at 0 °C for several hours (e.g., 20 hours).[1]
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[1]
-
-
Yield: High yields, typically around 90%, are achievable with this method.[1]
Protocol 2.2.2: Non-Aqueous Conditions
For substrates sensitive to water, an organic base in an anhydrous solvent is employed.
-
Reagents: Amine, benzyl chloroformate (Cbz-Cl), a non-nucleophilic organic base (e.g., triethylamine, pyridine), dichloromethane (DCM) or another suitable organic solvent.
-
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent.
-
Add the organic base.
-
Slowly add benzyl chloroformate to the solution.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an appropriate aqueous workup to remove the base and its salt.
-
Dry the organic layer and concentrate to obtain the Cbz-protected amine.
-
| Reagent for Protection | Base | Solvent | Typical Yield | Reference |
| Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 90% | [1] |
| Benzyl Chloroformate (Cbz-Cl) | Organic Base (e.g., Pyridine) | Dichloromethane | High | [1] |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild Base | Various | High | [1] |
Table 1: Summary of Common Cbz Protection Conditions.
Stability of the Cbz Protecting Group
A key advantage of the Cbz group is its robustness under a variety of reaction conditions, which allows for a wide range of subsequent chemical transformations.
-
Acidic Conditions: The Cbz group is generally stable to mild acidic conditions.[7][8] However, it can be cleaved by strong acids such as HBr in acetic acid or anhydrous HF.[1][9]
-
Basic Conditions: The Cbz group is stable under basic conditions, making it orthogonal to protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which are base-labile.[3][7]
-
Other Reagents: The Cbz group is generally inert to many common reagents, including those used for oxidation, reduction (with reagents other than catalytic hydrogenation), and organometallic reactions.
Deprotection of Cbz-Protected Amines
The removal of the Cbz group can be achieved through several methods, with catalytic hydrogenolysis being the most common. The choice of deprotection method often depends on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis
This is the most widely used method for Cbz deprotection due to its mild and clean nature.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]
Protocol 4.1.1: Standard Hydrogenolysis
-
Reagents: Cbz-protected amine, 5% or 10% Palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or other suitable solvent.
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas (typically at atmospheric pressure, though higher pressures can be used to accelerate the reaction).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[1]
-
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in the presence of a catalyst.[10] This method is often more convenient for small-scale reactions as it avoids the need for specialized hydrogenation equipment.[10]
Protocol 4.2.1: Transfer Hydrogenation with Ammonium Formate
-
Reagents: Cbz-protected amine, Palladium on carbon (Pd/C), ammonium formate (HCOONH₄), methanol (MeOH) or dimethylformamide (DMF).[11]
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or DMF.
-
Add Pd/C (typically 1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents).[11]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent to dryness to obtain the product.[11]
-
Acid-Mediated Deprotection
Strong acidic conditions can also be used to cleave the Cbz group, offering a metal-free alternative to hydrogenolysis.[12] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.
Protocol 4.3.1: Cleavage with Isopropanol Hydrochloride (IPA·HCl)
-
Reagents: Cbz-protected amine, Isopropanol hydrochloride (IPA·HCl).
-
Procedure:
-
Add the Cbz-protected compound to IPA·HCl at room temperature.
-
Heat the reaction mixture (e.g., to 65-75°C) and maintain for several hours.
-
After completion, cool the reaction and distill off the solvent under vacuum.
-
The crude product can then be further purified, for example, by trituration with a suitable solvent like ethyl acetate.[12]
-
| Deprotection Method | Reagents | Key Advantages | Potential Issues |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high yielding | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups) |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, convenient | May require optimization of the hydrogen donor and catalyst |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr/AcOH, IPA·HCl) | Metal-free, compatible with reducible groups | Harsh conditions may not be suitable for acid-sensitive substrates |
Table 2: Comparison of Common Cbz Deprotection Methods.
Orthogonal Protection Strategies
The Cbz group is a key component of orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order.[3] It is most famously used in conjunction with the Boc (tert-butyloxycarbonyl) and Fmoc groups in peptide synthesis.[2]
-
Cbz/Boc Orthogonality: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group, and the Boc group is stable to the hydrogenolysis conditions used to cleave the Cbz group.[1]
-
Cbz/Fmoc Orthogonality: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, and the Fmoc group is stable to hydrogenolysis.[3]
Applications in Drug Development and Multi-Step Synthesis
The reliability of the Cbz group has made it a workhorse in the synthesis of complex molecules, including pharmaceuticals.[13][14] Its ability to withstand a wide array of reaction conditions allows for the construction of intricate molecular architectures, while its predictable deprotection ensures the final unveiling of the target amine at the desired stage of the synthesis.
Conclusion
The benzyl carbamate protecting group, for decades, has proven to be a highly effective and versatile tool in organic synthesis. Its ease of introduction, well-defined stability, and multiple, reliable deprotection methods, particularly its orthogonality with other common protecting groups, have solidified its importance in the synthesis of peptides, natural products, and pharmaceutical agents. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to continue to leverage the power of the Cbz group in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. tdcommons.org [tdcommons.org]
- 13. nbinno.com [nbinno.com]
- 14. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in Benzyl (4-iodocyclohexyl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to the Carbon-Iodine Bond
The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This inherent weakness makes the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions. In the context of benzyl (4-iodocyclohexyl)carbamate, the iodine atom is attached to a secondary carbon atom within a cyclohexane ring, a structural feature that allows for a variety of competing reaction pathways. The reactivity of this C-I bond is a critical consideration for the further functionalization or degradation of the molecule.
Quantitative Data on Related Systems
To contextualize the reactivity of the C-I bond, the following tables summarize relevant quantitative data for analogous systems.
Table 1: Average Carbon-Halogen Bond Dissociation Energies
This table highlights the relative weakness of the C-I bond compared to other carbon-halogen bonds, which is a primary determinant of its high reactivity and the excellent leaving group ability of iodide.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-F | 485 |
| C-Cl | 327 |
| C-Br | 285 |
| C-I | 213 |
Table 2: Factors Influencing Reaction Pathways for Secondary Alkyl Halides
The competition between substitution and elimination reactions is a key feature of secondary alkyl halide reactivity. The choice of reagents and conditions dictates the major product.
| Factor | SN2 Reaction | SN1 Reaction | E2 Reaction | E1 Reaction |
| Substrate | Secondary (less hindered) | Secondary | Secondary | Secondary |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I-, N3-, CN-) | Weak nucleophile (e.g., H2O, ROH) | Strong, bulky base (e.g., tBuOK, DBU) | Weak base (e.g., H2O, ROH) |
| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar protic (e.g., H2O, ROH, Acetic Acid) | Aprotic or protic | Polar protic |
| Kinetics | Bimolecular (Rate = k[RX][Nu]) | Unimolecular (Rate = k[RX]) | Bimolecular (Rate = k[RX][Base]) | Unimolecular (Rate = k[RX]) |
| Stereochemistry | Inversion of configuration | Racemization | Stereospecific (anti-periplanar) | Non-stereospecific |
| Temperature | Lower temperatures favor substitution | Lower temperatures favor substitution | Higher temperatures favor elimination | Higher temperatures favor elimination |
Competing Reaction Mechanisms
The secondary nature of the carbon atom bonded to the iodine in this compound allows for competition between SN2, SN1, E2, and E1 pathways. The bulky benzyl carbamate substituent will preferentially occupy the equatorial position in the cyclohexane chair conformation to minimize steric strain. This conformational preference is crucial, especially for the stereoelectronically demanding E2 reaction.
Bimolecular Nucleophilic Substitution (SN2)
This pathway involves a one-step mechanism where a nucleophile attacks the carbon atom from the side opposite to the iodine leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center.
-
Requirements: Strong, non-bulky nucleophiles and polar aprotic solvents.
-
Stereochemistry: Inversion of configuration.
-
Influence of Carbamate: The bulky benzyl carbamate group in the equatorial position could sterically hinder the approach of the nucleophile to the axial face, potentially slowing the reaction rate compared to an unhindered system.
Caption: SN2 reaction pathway showing backside attack and inversion.
Unimolecular Nucleophilic Substitution (SN1)
The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a planar secondary carbocation intermediate. In the second step, a nucleophile attacks the carbocation.
-
Requirements: Weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.
-
Stereochemistry: Attack of the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture of products.
-
Influence of Carbamate: The electron-withdrawing nature of the distant carbamate group may have a minor destabilizing effect on the carbocation, but this is generally not significant at the 4-position.
Bimolecular Elimination (E2)
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (beta) to the carbon with the leaving group, while the C-I bond breaks and a double bond forms.
-
Requirements: Strong, often bulky, bases.
-
Stereochemistry: This reaction has a strict stereochemical requirement: the beta-hydrogen and the iodine leaving group must be in an anti-periplanar or trans-diaxial arrangement in the cyclohexane chair conformation. This means both groups must be in axial positions on adjacent carbons. The conformational equilibrium of the substituted cyclohexane will determine the availability of trans-diaxial protons and thus the feasibility and rate of the E2 reaction.
Unimolecular Elimination (E1)
The E1 reaction competes with the SN1 pathway and proceeds through the same carbocation intermediate. Instead of attacking the carbocation, a weak base removes a beta-proton to form an alkene.
-
Requirements: Weak bases, polar protic solvents, and often higher temperatures compared to SN1.
-
Regiochemistry: Tends to follow Zaitsev's rule, forming the more substituted (more stable) alkene as the major product.
Caption: Competing SN1 and E1 pathways via a carbocation intermediate.
Caption: E2 elimination requires a trans-diaxial arrangement of H and I.
Experimental Protocols (Theoretical)
The following are generalized protocols for inducing specific reaction pathways on a secondary alkyl iodide like this compound. These would require optimization for this specific substrate.
Protocol for SN2 Reaction (e.g., Azide Substitution)
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN3, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for E2 Reaction (Dehydroiodination)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or tert-butanol.
-
Reagent Addition: Add a strong, bulky base such as potassium tert-butoxide (KOtBu, 2.0 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Heating may be required to drive the reaction to completion. Monitor by TLC or Gas Chromatography (GC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the resulting alkene by column chromatography or distillation.
Conclusion
The carbon-iodine bond in this compound is predicted to be highly reactive, serving as an excellent leaving group in both substitution and elimination reactions. As a secondary halide, it can undergo SN1, SN2, E1, and E2 reactions. The outcome of a specific reaction is highly dependent on the choice of nucleophile/base, solvent, and temperature. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 pathway, leading to inversion of stereochemistry. Strong, bulky bases will favor the E2 pathway, which is stereospecific and requires a trans-diaxial arrangement of a beta-proton and the iodide. Weak nucleophiles/bases in polar protic solvents will lead to a mixture of SN1 and E1 products via a carbocation intermediate, with higher temperatures favoring elimination. This guide provides a foundational framework for professionals in drug development and organic synthesis to anticipate the reactivity of this moiety and to design effective synthetic transformations.
Potential Applications of Benzyl (4-iodocyclohexyl)carbamate in Medicinal Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-iodocyclohexyl)carbamate is a versatile bifunctional molecule poised for significant applications in medicinal chemistry. Its structure combines a stable amine-protected cyclohexane scaffold with a reactive iodine handle, making it an ideal starting point for the synthesis of diverse compound libraries. The carbamate moiety offers a site for controlled deprotection and further functionalization, while the iodo-substituted cyclohexane core provides a three-dimensional framework that is increasingly recognized for its favorable pharmacological properties. The true synthetic power of this molecule lies in the C-I bond, which serves as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This guide explores the synthesis, potential therapeutic applications, and detailed experimental methodologies for leveraging this compound in the discovery of novel therapeutic agents, with a focus on its potential as a scaffold for kinase inhibitors and CCR2 antagonists.
Introduction: The Strategic Value of this compound
The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. Scaffolds that offer a combination of three-dimensional complexity and synthetic accessibility are of paramount importance. This compound emerges as a molecule of interest due to the convergence of several key features:
-
Cyclohexane Scaffold: The non-planar, saturated cyclohexane ring provides a desirable three-dimensional geometry that can lead to enhanced binding affinity and selectivity for protein targets compared to flat aromatic systems. Cyclohexane derivatives are found in a number of approved drugs and clinical candidates, where they often serve to orient functional groups in precise spatial arrangements.
-
Benzyl Carbamate Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[1] It is stable to a variety of reaction conditions, yet can be readily removed, typically by catalytic hydrogenation, to reveal the free amine for further elaboration.[2][3]
-
Iodine Functional Handle: The iodine atom on the cyclohexane ring is a key feature that unlocks a vast chemical space for derivatization. Aryl and vinyl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.[4]
This unique combination of attributes makes this compound a powerful building block for generating libraries of compounds targeting a range of biological targets.
Synthetic Pathways and Derivatization
The strategic utility of this compound is predicated on its synthesis and subsequent elaboration into more complex molecules.
Synthesis of this compound
A plausible synthetic route to this compound commences with the commercially available precursor, 4-aminocyclohexanol, and proceeds through iodination followed by protection of the amine.
Caption: Synthetic route to the target compound.
Derivatization via Cross-Coupling Reactions
The iodine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the cyclohexane core to optimize biological activity.
Caption: Key cross-coupling derivatization strategies.
Potential Therapeutic Applications
Based on the structural motifs present in this compound, several promising avenues for its application in medicinal chemistry can be envisaged.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5][6] The cyclohexane scaffold is a known component of some kinase inhibitors, where it can serve to orient pharmacophoric groups towards the ATP-binding site or allosteric pockets. The ability to introduce a variety of substituents onto the cyclohexane ring via cross-coupling reactions allows for the fine-tuning of interactions with the target kinase.
CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation.[7] Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[8] Several potent CCR2 antagonists feature a substituted cyclohexane or piperidine core, highlighting the suitability of this scaffold for targeting this receptor.
Quantitative Data from Analogous Compounds
While specific biological data for derivatives of this compound are not available in the public domain, the following table summarizes data for structurally related compounds, illustrating the potential for potent biological activity.
| Compound Class | Target | Representative Compound Structure | IC50 (nM) | Reference |
| CDK12 Inhibitor | CDK12 | 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-phenylurea | 2.5 | [9] |
| CCR2 Antagonist | CCR2 | N-(2-((1-(4-(3-methoxyphenyl)cyclohexyl)piperidin-4-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide | 10 | [10] |
This data is presented for illustrative purposes to highlight the potential of the substituted cyclohexane scaffold and should not be directly extrapolated to derivatives of this compound.
Experimental Protocols
The following section provides detailed, representative protocols for the synthesis of the core molecule, its derivatization, and subsequent biological evaluation.
Synthesis of this compound
Step 1: Synthesis of 4-Iodocyclohexylamine
-
Materials: 4-Aminocyclohexanol, Triphenylphosphine (PPh3), Imidazole, Iodine (I2), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of 4-aminocyclohexanol (1.0 eq) in DCM at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Add a solution of iodine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-iodocyclohexylamine.
-
Step 2: Synthesis of this compound
-
Materials: 4-Iodocyclohexylamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO3), Dichloromethane (DCM), Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-iodocyclohexylamine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO3 solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.[11][12]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford this compound.
-
Caption: General workflow for synthesis.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Sodium carbonate (2.0 eq), Toluene, Ethanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 3:1:1 mixture of toluene:ethanol:water.
-
Add Pd(PPh3)4 and heat the mixture to 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.[13]
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
General Protocol for Heck Reaction
-
Materials: this compound, Alkene (1.5 eq), Pd(OAc)2 (0.05 eq), P(o-tol)3 (0.1 eq), Triethylamine (Et3N), Acetonitrile, Ethyl acetate, Saturated aqueous NH4Cl, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a sealed tube, add this compound (1.0 eq), Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill with an inert gas.
-
Add degassed acetonitrile, the alkene, and triethylamine.
-
Seal the tube and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature.[14]
-
Filter the mixture through a pad of celite, rinsing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
-
General Protocol for Sonogashira Coupling
-
Materials: this compound, Terminal alkyne (1.2 eq), PdCl2(PPh3)2 (0.03 eq), CuI (0.05 eq), Triethylamine (Et3N), THF, Ethyl acetate, Saturated aqueous NH4Cl, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise and stir at room temperature for 6-12 hours.[4]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: this compound, Amine or amide (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene, Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill with argon.
-
Add a solution of this compound (1.0 eq) in dry, degassed toluene, followed by the amine or amide.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Biological Evaluation Protocols
-
Objective: To determine the ability of a test compound to inhibit CCL2-induced cell migration.
-
Materials: Human monocytic cell line (e.g., THP-1), CCL2 chemokine, Test compounds, Boyden chamber with polycarbonate membrane (5 µm pores), RPMI 1640 medium, Fetal Bovine Serum (FBS).
-
Procedure:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.
-
Pre-incubate THP-1 cells with various concentrations of the test compound for 30-60 minutes at 37 °C.[17]
-
Place RPMI 1640 containing CCL2 (e.g., 50 ng/mL) in the lower chamber of the Boyden apparatus.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate for 2-4 hours at 37 °C in a CO2 incubator.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the migrated cells in several fields under a microscope.
-
Calculate the percentage inhibition of migration compared to the vehicle control and determine the IC50 value.[18]
-
-
Objective: To measure the inhibitory activity of a test compound against a specific protein kinase.
-
Materials: Recombinant protein kinase, Kinase-specific substrate peptide, ATP, Test compounds, Kinase buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.[9]
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
-
Objective: To assess the general toxicity of a compound against a mammalian cell line.
-
Materials: Human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa), DMEM medium, FBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Test compounds.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.[19]
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21]
-
Caption: Workflow for biological evaluation.
Conclusion
This compound represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its robust and stereochemically rich cyclohexane core, combined with a versatile iodine handle for extensive derivatization through modern cross-coupling chemistry, provides a powerful platform for the generation of novel, three-dimensional molecules. The potential for this scaffold to yield potent kinase inhibitors and CCR2 antagonists, as suggested by the activity of analogous structures, warrants further investigation. The synthetic and biological protocols outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this promising chemical entity in the pursuit of new therapeutic agents.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. bmglabtech.com [bmglabtech.com]
- 10. assayquant.com [assayquant.com]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. opentrons.com [opentrons.com]
Methodological & Application
Step-by-step synthesis of Benzyl (4-iodocyclohexyl)carbamate from 4-iodocyclohexylamine
Abstract
This document provides a detailed protocol for the synthesis of Benzyl (4-iodocyclohexyl)carbamate from 4-iodocyclohexylamine. The method described is a standard N-benzyloxycarbonylation reaction, a common strategy for the protection of primary amines. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. The synthesis of this compound is a key step in the preparation of various compounds of interest in medicinal chemistry. The protocol outlined below describes the reaction of 4-iodocyclohexylamine with benzyl chloroformate in the presence of a base to yield the desired carbamate.
Reaction Scheme
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
Disclaimer: This protocol is intended for use by trained chemists. All procedures should be carried out in a properly equipped laboratory with appropriate safety precautions.
Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzyl (4-iodocyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][3] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1][4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of Benzyl (4-iodocyclohexyl)carbamate with various arylboronic acids, a transformation of significant interest for the synthesis of novel carbamate derivatives with potential applications in drug discovery. The use of a secondary alkyl iodide, such as in this compound, presents unique challenges compared to more common aryl or vinyl halides, often requiring specific catalytic systems to achieve high yields and avoid side reactions.[5][6]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[3][7] For secondary alkyl halides, the oxidative addition step can be challenging, and β-hydride elimination can be a competing side reaction.[5] The selection of an appropriate palladium catalyst, ligand, and base is therefore crucial for a successful coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Benzyl (4-(aryl)cyclohexyl)carbamate product.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized reaction conditions described above.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzyl (4-phenylcyclohexyl)carbamate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Benzyl (4-(4-methoxyphenyl)cyclohexyl)carbamate | 88 |
| 3 | 4-Chlorophenylboronic acid | Benzyl (4-(4-chlorophenyl)cyclohexyl)carbamate | 79 |
| 4 | 3-Tolylboronic acid | Benzyl (4-(m-tolyl)cyclohexyl)carbamate | 82 |
| 5 | 2-Naphthylboronic acid | Benzyl (4-(naphthalen-2-yl)cyclohexyl)carbamate | 75 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Benzyl (4-iodocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes through the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base.[1][2][3] The catalytic cycle, a key aspect of the reaction's efficiency, typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst.[1][4] For alkyl halides, alternative mechanisms involving radical intermediates have also been proposed.[5][6]
The versatility of the Heck reaction has led to its widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[7][8] Key parameters that influence the success of the reaction include the choice of catalyst, ligands, base, solvent, and reaction temperature.[9][10]
Generalized Heck Reaction Conditions
Based on a review of Heck reactions involving similar iodo-substituted compounds, a range of effective conditions can be proposed for the reaction of Benzyl (4-iodocyclohexyl)carbamate with a generic alkene partner. The following table summarizes typical reaction parameters that can serve as a starting point for optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] | Catalyst loading typically ranges from 0.5 to 5 mol%.[3][9] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands are commonly used to stabilize the palladium catalyst.[9] |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is required to neutralize the hydrogen halide formed.[3][9] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | A polar aprotic solvent is generally preferred. |
| Alkene | Styrene, Acrylates, Unactivated Alkenes | Electron-deficient alkenes often react more readily.[9] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates. Microwave irradiation can be used to accelerate the reaction.[7][8] |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocol: A General Guideline
This protocol outlines a general procedure for the Heck reaction of this compound with a representative alkene, such as styrene. This should be considered a starting point, and optimization of the reaction conditions is highly recommended.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous Solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., PPh₃, 0.04 equiv).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the solids.
-
Add the alkene (e.g., styrene, 1.2 equiv) and the base (e.g., Et₃N, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Diagrams
References
- 1. byjus.com [byjus.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors from Benzyl (4-iodocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and evaluation of novel enzyme inhibitors derived from the starting material Benzyl (4-iodocyclohexyl)carbamate. The protocols focus on the generation of a diverse chemical library through palladium-catalyzed cross-coupling reactions, targeting the inhibition of two key enzymes implicated in various pathological conditions: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Detailed experimental procedures for synthesis, purification, and in vitro enzyme inhibition assays are provided, along with data presentation tables and visualizations of the synthetic workflow and relevant biological pathways.
Introduction
This compound is a versatile chemical scaffold for the development of novel therapeutic agents. The presence of the carbamate functional group is a common feature in many enzyme inhibitors, while the 4-iodocyclohexyl moiety serves as a convenient handle for introducing chemical diversity through modern cross-coupling methodologies.[1][2] This allows for the systematic exploration of the chemical space around the cyclohexyl core to optimize inhibitor potency and selectivity.
This application note focuses on the synthesis of potential inhibitors for two enzymes of significant therapeutic interest:
-
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[3][4] Inhibition of sEH has shown promise in the treatment of hypertension, inflammation, and pain.[1][4]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5][6] FAAH inhibitors are being investigated for their potential as anxiolytics, antidepressants, and analgesics.[5]
Proposed Synthetic Strategy
The core of the synthetic strategy involves the functionalization of the 4-iodo position of this compound using three robust and widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.[7][8][9][10] This approach allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, thereby generating a library of diverse compounds for biological screening.
Figure 1: General synthetic workflow for the diversification of this compound.
Experimental Protocols: Synthesis
General Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 4-aryl and 4-heteroaryl derivatives of this compound.
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
General Sonogashira Coupling Protocol
This protocol is for the synthesis of 4-alkynyl derivatives.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol details the synthesis of 4-amino derivatives.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL) and seal the vial.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocols: Biological Evaluation
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorescence-based assay measures the hydrolysis of a substrate to a fluorescent product.
Materials:
-
Recombinant human sEH
-
PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) substrate
-
Assay buffer: Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 1 µL of the compound solution to 100 µL of assay buffer containing recombinant human sEH.
-
Incubate for 5 minutes at 30 °C.
-
Initiate the reaction by adding 100 µL of the PHOME substrate solution (final concentration 50 µM).
-
Monitor the increase in fluorescence for 15-30 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
Arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA) substrate
-
Assay buffer: Tris-HCl (50 mM, pH 9.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To each well of a 96-well plate, add 1 µL of the test compound solution to 100 µL of assay buffer containing recombinant human FAAH.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 100 µL of AAMCA substrate (final concentration 10 µM).
-
Incubate at 37 °C for 30 minutes.
-
Measure the fluorescence.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation
The following tables summarize the structures of a hypothetical library of synthesized compounds and their potential inhibitory activities against sEH and FAAH.
Table 1: Hypothetical Library of Synthesized Inhibitors
| Compound ID | R Group (from Coupling Partner) | Coupling Reaction | Target Enzyme |
| BZ-SU-01 | Phenyl | Suzuki | sEH / FAAH |
| BZ-SU-02 | 4-Methoxyphenyl | Suzuki | sEH / FAAH |
| BZ-SU-03 | 3-Pyridyl | Suzuki | sEH / FAAH |
| BZ-SO-01 | Phenylethynyl | Sonogashira | sEH / FAAH |
| BZ-SO-02 | (Trimethylsilyl)ethynyl | Sonogashira | sEH / FAAH |
| BZ-BH-01 | Morpholin-4-yl | Buchwald-Hartwig | sEH / FAAH |
| BZ-BH-02 | Anilino | Buchwald-Hartwig | sEH / FAAH |
Table 2: Hypothetical In Vitro Inhibition Data
| Compound ID | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) |
| BZ-SU-01 | 150 | >10000 |
| BZ-SU-02 | 85 | >10000 |
| BZ-SU-03 | 220 | 8500 |
| BZ-SO-01 | 560 | 1200 |
| BZ-SO-02 | >10000 | >10000 |
| BZ-BH-01 | 75 | 560 |
| BZ-BH-02 | 110 | 980 |
Signaling Pathways and Mechanism of Action
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Figure 2: sEH pathway and the site of action for the synthesized inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
Figure 3: FAAH pathway and the mechanism of action for the developed inhibitors.
Conclusion
The synthetic and screening protocols outlined in this document provide a comprehensive framework for the discovery of novel enzyme inhibitors starting from this compound. The use of palladium-catalyzed cross-coupling reactions allows for the generation of a chemically diverse library of compounds with the potential to inhibit sEH and FAAH, two enzymes with significant therapeutic relevance. The provided methodologies are robust and can be adapted for the synthesis and evaluation of a wide range of derivatives, facilitating the identification of lead compounds for further drug development.
References
- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Utilizing Benzyl (4-iodocyclohexyl)carbamate in the Synthesis of PROTAC® Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols for the use of Benzyl (4-iodocyclohexyl)carbamate , a versatile building block for the synthesis of rigid PROTAC linkers. The 4-iodocyclohexyl group provides a conformationally constrained scaffold, which can be advantageous for optimizing the spatial orientation of the two ligands. The iodine atom serves as a versatile handle for cross-coupling reactions, enabling the attachment of either the POI ligand or the E3 ligase ligand. The benzyl carbamate group acts as a protected amine, which can be deprotected at a later synthetic stage to allow for coupling to the other component of the PROTAC molecule.
Overview of the Synthetic Strategy
The proposed synthetic strategy involves a two-step process to incorporate this compound into a PROTAC linker:
-
Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction is employed to connect an aryl or heteroaryl boronic acid (attached to either the POI or E3 ligase ligand) to the 4-iodocyclohexyl moiety of the linker building block.
-
Deprotection of the Benzyl Carbamate: The benzyl carbamate (Cbz) protecting group is removed to unveil a primary amine, which is then available for subsequent amide bond formation with the remaining PROTAC component.
This modular approach allows for the flexible and convergent synthesis of a library of PROTACs with varying ligands.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Boronic Acid
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (functionalized with either a POI or E3 ligase ligand)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aryl boronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-85% |
| Purity (post-chromatography) | >95% |
Table 1: Representative Reaction Conditions and Expected Outcome for Suzuki-Miyaura Coupling.
Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group
This protocol describes the removal of the Cbz protecting group from the coupled product to yield the free amine.
Materials:
-
Cbz-protected coupled product from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected coupled product in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate and backfill the flask with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine product.
| Parameter | Value |
| Substrate | Cbz-protected coupled product |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol |
| Reagent | Hydrogen gas |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 90-99% |
| Purity (post-filtration) | >95% |
Table 2: Representative Reaction Conditions and Expected Outcome for Cbz Deprotection.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the synthetic workflow for the incorporation of this compound into a PROTAC.
Caption: Synthetic workflow for PROTAC synthesis.
General PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs containing a rigid cyclohexyl linker. The synthetic protocols provided herein offer a robust and efficient method for its incorporation into PROTAC structures. The modular nature of this synthetic route allows for the rapid generation of PROTAC libraries for structure-activity relationship studies, facilitating the optimization of linker length and composition to achieve potent and selective protein degradation. Researchers in the field of targeted protein degradation are encouraged to consider this building block for the development of novel PROTAC-based therapeutics.
References
Application Note & Protocols: A Guide to Radioiodination using Carbamate-Protected Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of radioisotopes into biologically active molecules is a cornerstone of nuclear medicine and drug development, enabling non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Carbamate derivatives, particularly those utilizing the tert-butyloxycarbonyl (Boc) protecting group, are valuable precursors in the synthesis of radiopharmaceuticals.[1][2] The carbamate group offers stability and is a key structural motif in many therapeutic agents.[1] This document provides a detailed experimental setup for the radioiodination of molecules using N-Boc protected stannylated precursors, focusing on the synthesis of radioiodinated amino acid analogs, which are crucial for cancer radiotheranostics.[1]
Core Principle: Electrophilic Radioiodination via Iododestannylation
The most common and efficient method for this process is the iododestannylation of a trialkylarylstannane precursor.[3][4] This electrophilic aromatic substitution reaction proceeds under mild conditions and offers high regioselectivity and yield.[4] The process involves two main stages:
-
Oxidation: A radioiodide salt, typically Sodium Iodide (Na[*I]), is oxidized to a more electrophilic iodine species (e.g., I⁺). Common oxidizing agents include Chloramine-T or Iodogen.[5][6]
-
Substitution: The electrophilic radioiodine then attacks the carbon-tin bond of the precursor, displacing the tributylstannyl group to form a stable carbon-iodine bond on the aromatic ring.[4][5]
This "late-stage" labeling approach is advantageous as the radionuclide is introduced at the final step of the synthesis.[3]
Experimental Workflow
The overall process can be visualized as a four-stage workflow, from the synthesis of a stable precursor to the final, purified radiolabeled compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. revvity.com [revvity.com]
Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Its stability under various conditions and the multiple methods available for its removal make it a versatile choice. This document provides detailed protocols for the deprotection of the Cbz group, focusing on the most common and effective methodologies: catalytic hydrogenolysis, acid-catalyzed cleavage, and nucleophilic cleavage.
The selection of a deprotection method is critical and depends on the substrate's functional group tolerance. For instance, catalytic hydrogenolysis is generally mild and clean, but it may be incompatible with other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties.[1][2] Acidic conditions, on the other hand, can be harsh and may not be suitable for acid-labile molecules.[3] A recently developed nucleophilic deprotection offers an alternative for sensitive substrates.[4]
Deprotection Methodologies
Several strategies exist for the cleavage of the Cbz group, each with its own advantages and limitations. The choice of method is dictated by the overall molecular structure and the presence of other functional groups.
General Deprotection Workflow
The overall process for Cbz deprotection follows a general workflow, from substrate preparation to the isolation of the deprotected amine.
Caption: General workflow for the deprotection of a Cbz-protected amine.
I. Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[5] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst.
Signaling Pathway of Cbz Deprotection via Hydrogenolysis
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocols
Protocol 1: Standard Hydrogenolysis with Hydrogen Gas
This protocol is suitable for most substrates that do not contain functional groups susceptible to reduction.
-
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify the product by an appropriate method (e.g., crystallization or column chromatography) if necessary.
-
Protocol 2: Catalytic Transfer Hydrogenolysis
This method is an alternative to using hydrogen gas and is particularly useful when a hydrogenation apparatus is not available. Ammonium formate is a common hydrogen donor.[6]
-
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Solvent (Methanol or Ethanol)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods.
-
Data Presentation
| Method | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Standard Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | MeOH | RT | 1-12 | >95 | [7] |
| Transfer Hydrogenolysis | 10% Pd/C | HCOONH₄ | MeOH | Reflux | 0.5-4 | >90 | [6] |
| Microwave-Assisted Transfer Hydrogenolysis | 10% Pd/C | HCOONH₄ | Ethylene Glycol | 110-130 | 3-5 min | 80-95 | [8][9] |
II. Acid-Catalyzed Cleavage
Acidic conditions provide a viable alternative for the deprotection of Cbz groups, especially when the substrate contains functionalities that are sensitive to hydrogenolysis.
Experimental Protocol
Protocol 3: Cleavage with HBr in Acetic Acid
This is a classic and effective method, although the conditions are harsh.
-
Materials:
-
Cbz-protected amine
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid (if necessary).
-
Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 4: Lewis Acid-Mediated Cleavage
A milder acidic method involves the use of a Lewis acid, such as aluminum chloride, in a fluorinated solvent. This method shows good functional group tolerance.[10]
-
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in HFIP.
-
Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify as needed.
-
Data Presentation
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 33% HBr/AcOH | Acetic Acid | RT | 1-4 | Variable | [3] |
| AlCl₃ | HFIP | RT | 0.5-2 | High | [10] |
III. Nucleophilic Cleavage
A more recently developed method utilizes a nucleophile to cleave the Cbz group, offering an excellent alternative for substrates that are sensitive to both reductive and acidic conditions.[4][11]
Experimental Protocol
Protocol 5: Deprotection with 2-Mercaptoethanol
This protocol is particularly useful for complex molecules with sensitive functional groups.[4][12]
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
-
Procedure:
-
To a solution of the Cbz-protected amine in DMAc, add potassium phosphate (as a base).
-
Add 2-mercaptoethanol (typically 2 equivalents).
-
Heat the reaction mixture to 75 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product if necessary.
-
Data Presentation
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptoethanol | K₃PO₄ | DMAc | 75 | 1-16 | High | [4][12] |
Conclusion
The deprotection of the benzyl carbamate group can be achieved through various effective protocols. The choice of method should be carefully considered based on the chemical nature of the substrate and the presence of other functional groups. Catalytic hydrogenolysis remains the most general and mildest method, while acidic and nucleophilic cleavage protocols offer valuable alternatives for more complex and sensitive molecules. The detailed procedures and comparative data provided in this document are intended to assist researchers in selecting and performing the optimal deprotection strategy for their specific synthetic needs.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzyl (4-iodocyclohexyl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed application positions Benzyl (4-iodocyclohexyl)carbamate as a scaffold for the synthesis of peptidomimetics and other complex organic molecules. The benzyl carbamate group can serve as a temporary protecting group for an amine or, upon immobilization, as a linker to the solid support. The iodo-functionalized cyclohexyl ring provides a robust platform for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.
Proposed Application: A Scaffold for Combinatorial Library Synthesis
This compound can be employed as a core scaffold for the generation of a library of compounds with diverse side chains. The general workflow involves:
-
Immobilization: Attachment of the carbamate nitrogen to a suitable solid support.
-
Diversification: Modification of the scaffold via Suzuki or Sonogashira coupling at the iodo position.
-
Cleavage: Release of the final diversified products from the solid support.
This approach combines the efficiency of solid-phase synthesis with the power of transition metal-catalyzed reactions to rapidly generate a multitude of distinct molecules for screening in drug discovery programs.[1][2][3]
Data Presentation
Table 1: Hypothetical Yields for Solid-Phase Diversification Reactions
This table presents anticipated yields for the diversification of the resin-bound iodocyclohexyl scaffold based on typical outcomes for solid-phase Suzuki and Sonogashira cross-coupling reactions.
| Entry | Coupling Partner (R-X) | Catalyst System | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF | 12 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O | 16 | 75-85 |
| 4 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | THF | 8 | 90-98 |
| 5 | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, TEA | THF | 8 | 85-95 |
| 6 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, TEA | DMF | 6 | 90-98 |
Table 2: Comparison of Cleavage Conditions for Benzyl Carbamate Linker
This table outlines common methods for the cleavage of benzyl carbamate (Cbz) protecting groups, which are analogous to the proposed linker structure. The choice of method depends on the stability of the synthesized molecule.[4][5]
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, atmospheric pressure | Mild, neutral pH | Not suitable for molecules with reducible functional groups (e.g., alkynes, nitro groups) |
| Strong Acidolysis | HBr in Acetic Acid | RT | Fast and efficient | Harsh conditions, may cleave other acid-labile protecting groups |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reflux in MeOH | Avoids use of H₂ gas | Requires elevated temperatures |
| Lewis Acid-mediated | TMSI | RT in CH₂Cl₂ | Mild conditions | Reagent can be moisture-sensitive |
Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the carbamate nitrogen to a chloromethylated polystyrene (Merrifield) resin.
Materials:
-
This compound
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 mmol), Cs₂CO₃ (3.0 mmol), and TBAI (0.5 mmol) in anhydrous DMF (15 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Solid-Phase Suzuki Coupling
This protocol details the diversification of the immobilized scaffold with a boronic acid.[6]
Materials:
-
Iodocyclohexyl-functionalized resin (from Protocol 1)
-
Aryl or heteroaryl boronic acid (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (5.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the iodocyclohexyl-functionalized resin (0.2 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
In a separate flask, dissolve the boronic acid, Pd(PPh₃)₄, and K₂CO₃ in anhydrous DMF (5 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture under an inert atmosphere (e.g., Argon) at 80°C for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Solid-Phase Sonogashira Coupling
This protocol describes the diversification of the immobilized scaffold with a terminal alkyne.[7][8][9][10]
Materials:
-
Iodocyclohexyl-functionalized resin (from Protocol 1)
-
Terminal alkyne (5.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.1 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Triethylamine (TEA) (10 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Swell the iodocyclohexyl-functionalized resin (0.2 mmol) in anhydrous THF (5 mL) for 1 hour.
-
In a separate flask, dissolve the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in anhydrous THF (5 mL).
-
Add the solution to the swollen resin, followed by the addition of TEA.
-
Agitate the mixture under an inert atmosphere at room temperature for 8 hours.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 5 mL), a 0.5 M solution of sodium diethyldithiocarbamate in DMF (to remove copper) (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Solid Support via Catalytic Hydrogenation
This protocol details the release of the final product from the solid support.
Materials:
-
Diversified resin from Protocol 2 or 3
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Swell the diversified resin (0.1 mmol) in MeOH (5 mL).
-
Add ammonium formate (10 equiv) and Pd/C (catalytic amount).
-
Reflux the mixture for 4 hours.
-
Filter the resin and wash it with MeOH (3 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography or preparative HPLC).
Visualizations
Caption: General workflow for the solid-phase synthesis of a diversified library.
Caption: Diversification pathways for the resin-bound scaffold.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. crsubscription.com [crsubscription.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Purification of Benzyl (4-iodocyclohexyl)carbamate Derivatives by Column Chromatography
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, prized for its stability and its ability to act as a peptide bond isostere.[1][2][3] This makes carbamate-containing molecules, such as Benzyl (4-iodocyclohexyl)carbamate, valuable intermediates in the synthesis of novel therapeutic agents.[1] The incorporation of a cyclohexyl scaffold provides conformational rigidity, while the iodo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.
Given its importance as a synthetic building block, obtaining this compound in high purity is critical for the success of subsequent reactions and for ensuring the integrity of biological screening data. This document provides a detailed protocol for the purification of this compound and its derivatives using silica gel column chromatography, a fundamental and widely used technique for the separation of organic compounds.[4]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a liquid mobile phase. For the purification of moderately polar organic molecules like this compound, silica gel (a polar stationary phase) is commonly employed. A non-polar mobile phase, typically a mixture of solvents like hexanes and ethyl acetate, is used to elute the compounds.
Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated from the desired product.
Experimental Protocol
This protocol outlines the steps for the purification of gram-scale quantities of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (or Heptanes), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand, washed
-
Beakers and Erlenmeyer flasks
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1) in subsequent tests.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, stain the plate with a KMnO₄ solution.
-
Analysis: The ideal solvent system should provide a good separation between the desired product spot and any impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35.
Column Preparation (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to prevent the stationary phase from washing out. Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, create a slurry of silica gel with a non-polar solvent (e.g., hexanes). A general rule is to use approximately 50-100 g of silica for every 1 g of crude material, depending on the separation difficulty.
-
Packing the Column: Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Equilibration: Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial, low-polarity mobile phase (as determined by TLC).
Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in the minimum amount of a suitable solvent, such as DCM.
-
Loading: Carefully add the dissolved sample onto the top of the silica bed using a pipette. Allow the sample to absorb completely into the silica gel.
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from the TLC analysis (e.g., 9:1 hexanes:ethyl acetate).
-
Collect the eluent in fractions using test tubes or small flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses to elute more polar compounds. For example, move from 9:1 to 4:1 to 2:1 hexanes:ethyl acetate.
-
-
Fraction Monitoring: Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.
Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and characterize the product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The efficiency of the purification should be documented. The following table provides a template for recording experimental data.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Product (g) | e.g., 2.5 g |
| TLC Conditions | |
| Mobile Phase | e.g., Hexanes:Ethyl Acetate (4:1 v/v) |
| Rf of Product | e.g., 0.30 |
| Rf of Impurity 1 | e.g., 0.55 |
| Rf of Impurity 2 | e.g., 0.10 |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mass of Silica Gel (g) | e.g., 125 g |
| Column Dimensions (cm) | e.g., 5 x 40 cm |
| Elution Solvents | e.g., Gradient: Hexanes to 30% EtOAc in Hexanes |
| Results | |
| Mass of Pure Product (g) | e.g., 1.9 g |
| Yield (%) | e.g., 76% |
| Physical Appearance | e.g., White solid |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of diverse substituted cyclohexylamines utilizing Benzyl (4-iodocyclohexyl)carbamate as a key intermediate. This versatile building block, featuring a readily displaceable iodide and a protected amine, allows for the introduction of a wide range of functionalities onto the cyclohexyl scaffold through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Overview of the Synthetic Strategy
The overall synthetic approach involves a two-stage process. First, the key intermediate, this compound, is prepared from a commercially available precursor. Subsequently, this intermediate is employed in various C-N and C-C bond-forming reactions to generate a library of substituted cyclohexylamines. The benzyl carbamate protecting group can then be readily removed under standard conditions to yield the final primary or secondary amines.
Caption: General workflow for the synthesis of substituted cyclohexylamines.
Preparation of this compound
The synthesis of the key iodo-intermediate is typically achieved from the corresponding alcohol, Benzyl (4-hydroxycyclohexyl)carbamate. A common and effective method for this transformation is the Appel reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of Benzyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
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Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Starting Material | Reagents | Solvent | Typical Yield (%) |
| Benzyl (4-hydroxycyclohexyl)carbamate | Triphenylphosphine, Iodine | Dichloromethane | 80-90 |
Application in Nucleophilic Substitution Reactions
The iodide in this compound is an excellent leaving group, facilitating nucleophilic substitution with a variety of amines to forge new C-N bonds. This allows for the straightforward synthesis of N-substituted 4-aminocyclohexylamine derivatives.
Caption: Nucleophilic substitution workflow.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add the desired primary or secondary amine (1.2-2.0 eq).
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Add a base, such as potassium carbonate or triethylamine (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-substituted product.
| Amine Nucleophile | Product | Representative Yield (%) |
| Morpholine | Benzyl (4-morpholinocyclohexyl)carbamate | 75-85 |
| Benzylamine | Benzyl (4-(benzylamino)cyclohexyl)carbamate | 70-80 |
| Piperidine | Benzyl (4-(piperidin-1-yl)cyclohexyl)carbamate | 80-90 |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound extends to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, and vinyl substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the arylation of the cyclohexyl ring, providing access to 4-aryl-cyclohexylamine derivatives, which are important scaffolds in medicinal chemistry.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture under a nitrogen atmosphere to 80-100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | Benzyl (4-phenylcyclohexyl)carbamate | 60-75 |
| 4-Methoxyphenylboronic acid | Benzyl (4-(4-methoxyphenyl)cyclohexyl)carbamate | 65-80 |
| 3-Pyridylboronic acid | Benzyl (4-(pyridin-3-yl)cyclohexyl)carbamate | 50-65 |
Heck Coupling
The Heck reaction enables the vinylation of the cyclohexyl core, leading to the synthesis of 4-vinylcyclohexylamine derivatives.
Caption: Heck coupling workflow.
Experimental Protocol: General Procedure for Heck Coupling
-
Charge a Schlenk tube with this compound (1.0 eq), a palladium source like palladium(II) acetate (0.05 eq), and a phosphine ligand such as triphenylphosphine (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent (e.g., DMF), the alkene (1.5 eq), and a base such as triethylamine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
| Alkene | Product | Representative Yield (%) |
| Styrene | Benzyl (4-styrylcyclohexyl)carbamate | 55-70 |
| Methyl acrylate | Methyl 3-(4-((benzyloxycarbonyl)amino)cyclohexyl)acrylate | 50-65 |
Deprotection of the Benzyl Carbamate Group
The final step in the synthesis of the target cyclohexylamines is the removal of the benzyl carbamate (Cbz) protecting group. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected cyclohexylamine derivative in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10 wt. % Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be further purified by crystallization or chromatography if necessary.
This comprehensive set of protocols enables the synthesis of a wide array of substituted cyclohexylamines, providing valuable tools for drug discovery and development programs. The modularity of the approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of Benzyl (4-iodocyclohexyl)carbamate
Technical Support Center: Synthesis of Benzyl (4-iodocyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic route starts from trans-4-aminocyclohexanol. The first step involves the protection of the amine group with benzyl chloroformate (Cbz-Cl) to form Benzyl (4-hydroxycyclohexyl)carbamate. The second step is the iodination of the hydroxyl group, for example, using an Appel-type reaction with iodine, triphenylphosphine, and imidazole.
Q2: My overall yield is consistently low. What are the most critical steps to investigate?
Low overall yield can often be attributed to issues in either the carbamate formation or the iodination step. Incomplete reaction, side product formation, and difficulties in purification are common culprits. A stepwise analysis of the yield and purity of the intermediate product, Benzyl (4-hydroxycyclohexyl)carbamate, is highly recommended to pinpoint the problematic step.
Q3: I am observing multiple spots on my TLC plate after the carbamate formation step. What could these be?
Multiple spots on the TLC plate after the reaction with benzyl chloroformate could indicate the presence of unreacted trans-4-aminocyclohexanol, the desired product, and potentially the di-acylated product or other byproducts. Using a base is crucial to neutralize the HCl generated during the reaction; otherwise, the starting amine can become protonated and unreactive.[1][2]
Q4: The iodination step is not proceeding to completion. What are potential reasons?
Incomplete iodination can result from several factors. The reagents used for iodination, such as iodine and triphenylphosphine, must be of high purity and handled under anhydrous conditions to prevent decomposition. The reaction temperature and time are also critical parameters that may need optimization. Additionally, the stereochemistry of the starting alcohol can influence the reaction rate.
Troubleshooting Guide
This guide provides a more in-depth look at specific issues that can lead to low yields and offers potential solutions.
Issue 1: Low Yield in Carbamate Formation Step
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Symptom: A significant amount of the starting amine, trans-4-aminocyclohexanol, remains after the reaction.
-
Potential Causes & Solutions:
-
Inadequate Base: The reaction of an amine with benzyl chloroformate generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[1] Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used.
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Moisture Contamination: Benzyl chloroformate is sensitive to moisture and can hydrolyze.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, the reaction may require warming to room temperature to go to completion. Monitor the reaction progress by TLC.
-
Issue 2: Formation of Side Products During Carbamate Synthesis
-
Symptom: TLC analysis shows multiple product spots that are not the starting material.
-
Potential Causes & Solutions:
-
Over-acylation: Although less common for the secondary alcohol, it is possible. Using a slight excess of the amine relative to benzyl chloroformate can help minimize this.
-
Urea Formation: If the benzyl chloroformate is old or has been exposed to moisture, it may have partially decomposed, leading to side reactions.[4] Using fresh or properly stored reagent is recommended.
-
Issue 3: Low Yield in the Iodination Step
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Symptom: The conversion of Benzyl (4-hydroxycyclohexyl)carbamate to the iodo-derivative is low.
-
Potential Causes & Solutions:
-
Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air. Use fresh, high-purity reagents.
-
Reaction Conditions: The Appel reaction conditions (iodine, triphenylphosphine, imidazole) require careful control. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Insufficient Reaction Time or Temperature: Some iodination reactions may require elevated temperatures or longer reaction times to achieve full conversion. Monitor the reaction by TLC and consider optimizing these parameters.
-
Issue 4: Difficulty in Product Purification
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Symptom: The final product is difficult to isolate from reaction byproducts, particularly triphenylphosphine oxide from the iodination step.
-
Potential Causes & Solutions:
-
Co-elution during Chromatography: Triphenylphosphine oxide can be challenging to separate from the desired product. A non-polar solvent wash (e.g., with diethyl ether or pentane) of the crude product can sometimes help precipitate the triphenylphosphine oxide before column chromatography.
-
Alternative Purification: If chromatography is ineffective, recrystallization from a suitable solvent system could be an alternative.
-
Quantitative Data Summary
The following table provides illustrative data on how varying reaction parameters can influence the yield of the two key steps in the synthesis of this compound. This data is based on general principles and may need to be optimized for your specific experimental setup.
| Step | Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Notes |
| Carbamate Formation | Base (equivalents) | 0.8 eq. NaHCO₃ | 45% | 1.2 eq. NaHCO₃ | 85% | Insufficient base leads to protonation of the starting amine. |
| Temperature | 0°C for 2h | 60% | 0°C to RT for 2h | 90% | Allowing the reaction to warm to room temperature can drive it to completion. | |
| Iodination | Solvent | Anhydrous THF | 75% | THF with 1% H₂O | 30% | Moisture significantly impacts the efficiency of the Appel reaction. |
| PPh₃ (equivalents) | 1.1 eq. | 65% | 1.5 eq. | 80% | A slight excess of triphenylphosphine is often necessary. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate
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Dissolve trans-4-aminocyclohexanol (1.0 eq.) in a 1:1 mixture of THF and water.
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Add sodium bicarbonate (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.
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Slowly add benzyl chloroformate (1.05 eq.) dropwise to the stirred suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
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Under an inert atmosphere, dissolve Benzyl (4-hydroxycyclohexyl)carbamate (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (2.0 eq.) in anhydrous dichloromethane.
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Cool the solution to 0°C and add iodine (1.5 eq.) portion-wise.
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Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to yield the final product.
Visual Guides
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Synthetic pathway for this compound.
References
Preventing decomposition of Benzyl (4-iodocyclohexyl)carbamate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Benzyl (4-iodocyclohexyl)carbamate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their inherent stabilities?
A1: this compound comprises three key functional components: a benzyl carbamate (Cbz) protecting group, a cyclohexane ring, and an iodine atom.
-
Benzyl Carbamate (Cbz): This is a common amine protecting group. It is generally stable to mild acidic and basic conditions but can be cleaved by strong acids, strong bases, or catalytic hydrogenolysis.[1][2]
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Cyclohexane Ring: The saturated cyclohexane ring is conformationally flexible and generally stable under most reaction conditions.
-
Iodine Atom: The carbon-iodine (C-I) bond on the cyclohexane ring is the most labile part of the molecule. Iodine is a good leaving group, making the compound susceptible to elimination and nucleophilic substitution reactions, particularly under basic or heated conditions. It is also known to be light-sensitive.
Q2: What is the most common decomposition pathway for this compound?
A2: The most probable decomposition pathway is the elimination of hydrogen iodide (HI) from the 4-iodocyclohexyl moiety to form cyclohexene derivatives. This reaction is often promoted by bases or heat. The HI generated in situ can then potentially catalyze further decomposition of the carbamate group.
Q3: Can the benzyl carbamate group decompose during a reaction?
A3: Yes, the benzyl carbamate group can decompose under certain conditions. Thermal decomposition of carbamates can lead to the formation of an isocyanate and benzyl alcohol, or alternatively to an amine, carbon dioxide, and toluene.[3][4] It is also susceptible to cleavage by strong acids or bases.
Q4: Is this compound sensitive to light?
A4: Yes, organic iodides are often light-sensitive and can decompose over time to form elemental iodine (I₂) and other byproducts, which may impart a purplish or brownish color to the compound. It is recommended to store the compound in a dark container and to protect reactions from light where possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Formation of an Unidentified Impurity with Loss of Iodine
Symptoms:
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1H NMR shows the disappearance of the signal corresponding to the proton attached to the carbon bearing the iodine.
-
Mass spectrometry indicates a loss of 127 amu (mass of iodine).
-
TLC analysis shows a new, less polar spot.
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The reaction mixture develops a purple or brown color.
Potential Cause:
-
Elimination of HI: The most likely cause is a base- or heat-induced elimination of hydrogen iodide to form a cyclohexene derivative. The color change is likely due to the formation of I₂.
Solutions:
| Condition | Recommendation | Rationale |
| Reaction Temperature | Maintain the lowest possible temperature for the reaction to proceed. | Thermal stress can promote the elimination of HI. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base if a base is required. | Hindered bases are less likely to act as nucleophiles and promote substitution reactions. They will primarily act as a proton scavenger, and a bulkier base can disfavor the E2 elimination pathway. |
| Solvent | Use a non-polar, aprotic solvent. | Polar, protic solvents can facilitate elimination reactions. |
| Light Exposure | Protect the reaction from light by wrapping the flask in aluminum foil. | To prevent photochemical decomposition of the C-I bond. |
| Addition of a Stabilizer | Consider the addition of a small amount of a radical scavenger, such as BHT, if radical-mediated decomposition is suspected. | To inhibit radical chain reactions that can be initiated by light. |
Issue 2: Cleavage of the Benzyl Carbamate (Cbz) Group
Symptoms:
-
1H NMR shows the appearance of signals corresponding to a free 4-iodocyclohexylamine or related amine species.
-
Mass spectrometry shows a fragment corresponding to the 4-iodocyclohexylamine cation.
-
TLC analysis shows a new, more polar spot.
Potential Cause:
-
Acidic or Basic Hydrolysis: The reaction conditions are too acidic or basic, leading to the cleavage of the carbamate.
-
Nucleophilic Attack: A strong nucleophile in the reaction mixture is attacking the carbonyl of the carbamate.
Solutions:
| Condition | Recommendation | Rationale |
| pH Control | Maintain a neutral or near-neutral pH if the reaction allows. Buffer the reaction mixture if necessary. | The Cbz group is labile to both strong acids and bases. |
| Nucleophiles | Avoid the use of strong, unhindered nucleophiles if they are not essential for the desired transformation. | To prevent unwanted nucleophilic acyl substitution on the carbamate. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to even mildly unfavorable conditions can lead to decomposition. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound under Basic Conditions
This protocol is designed to minimize the risk of HI elimination.
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Inert Atmosphere: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Choose a dry, aprotic, and non-polar solvent (e.g., toluene, THF, or dichloromethane).
-
Temperature: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before adding the base.
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as:
-
2,6-Lutidine
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Diisopropylethylamine (DIPEA)
-
-
Base Addition: Add the base slowly and dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to avoid prolonged reaction times.
-
Work-up: Quench the reaction at low temperature with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product into an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any traces of iodine.
Protocol 2: Monitoring Decomposition by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Analysis: Monitor for the appearance of new peaks corresponding to potential decomposition products. The retention time of this compound will be longer than that of more polar decomposition products like 4-iodocyclohexylamine.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for identifying the cause of decomposition.
References
Technical Support Center: Purification of Iodinated Carbamate Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of iodinated carbamate compounds.
Frequently Asked Questions (FAQs)
Section 1: Chromatography Challenges
Q1: I'm observing significant peak tailing during HPLC purification of my iodinated carbamate. What are the likely causes and solutions?
A1: Peak tailing is a common issue when purifying nitrogen-containing compounds like carbamates on silica-based columns. The primary cause is often the interaction between basic amine functionalities in the carbamate and acidic residual silanol groups on the silica surface.[1][2][3] This leads to more than one mechanism of analyte retention, causing the peak to tail.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing secondary interactions.[3]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups and are designed to reduce these interactions.[3][4]
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Buffer Concentration: Increasing the buffer concentration in the mobile phase can help mask the residual silanol interactions.[1]
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Column Overload: If all peaks are tailing, you might be overloading the column. Try diluting your sample and injecting a smaller volume.[1]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort peak shape. If you suspect this, try backflushing the column or replacing it with a new one.[1][3][5]
Q2: My iodinated carbamate seems to be degrading on the silica gel column. Is this possible and how can I prevent it?
A2: Yes, degradation on a silica gel column is a significant risk for iodinated carbamates. There are two primary degradation pathways to consider:
-
Hydrolysis of the Carbamate Group: The acidic nature of silica gel can catalyze the hydrolysis of the carbamate linkage.[6][7][8][9][10] This is especially true if there is residual water in your mobile phase.
-
Deiodination: The carbon-iodine (C-I) bond, particularly in electron-rich aromatic systems, can be labile.[11] The acidic surface of silica gel can potentially facilitate deiodination, leading to the loss of iodine from your compound. This process can be accelerated by heat and light.[11]
Preventative Measures:
-
Use Neutralized or Deactivated Silica: Consider using silica gel that has been treated to neutralize its acidic surface.
-
Alternative Stationary Phases: If degradation is persistent, switch to a less acidic stationary phase like alumina or consider reversed-phase chromatography.
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Minimize Residence Time: Use a shorter column and a faster flow rate to reduce the time your compound is in contact with the silica.
-
Avoid Halogenated Solvents: While historically used, chlorinated solvents should be avoided as they can have specific reactivity issues in iodination and purification processes.[12]
Q3: I'm trying to purify Iodopropynyl Butylcarbamate (IPBC) and I'm seeing multiple spots on my TLC and multiple peaks in my HPLC. What could these be?
A3: When synthesizing IPBC, common impurities include di- and tri-iodinated isomers of the parent compound.[13][14][15] The manufacturing process is often carefully controlled to minimize the formation of these byproducts.[13][14] Your purification strategy should aim to separate these closely related compounds. A high-resolution HPLC method or careful column chromatography may be necessary.
Section 2: Stability and Handling
Q1: My purified iodinated carbamate is turning yellow/brown upon storage. What is happening and how can I improve its stability?
A1: The discoloration of your compound is likely due to the liberation of elemental iodine (I₂), which has a characteristic brown/yellow color. This indicates the degradation of your compound, specifically the cleavage of the C-I bond.[11] This degradation can be initiated by:
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Light Exposure: Aryl iodides can be light-sensitive, leading to photo-induced decomposition.[11][16]
-
Heat: Thermal decomposition can occur, especially for less stable compounds.[11]
-
Presence of Trace Acids or Bases: These can catalyze the degradation process.
Storage Recommendations:
-
Store the compound in an amber vial or wrapped in aluminum foil to protect it from light.
-
Keep the compound in a cool, dark place, preferably in a refrigerator or freezer.
-
Ensure the compound is free from any residual acids or bases from the purification process.
Q2: Can the carbamate protecting group be cleaved during purification?
A2: Yes, carbamate protecting groups can be labile under certain conditions. For example, Boc (tert-butyloxycarbonyl) groups are sensitive to acid,[17][18] while Fmoc (fluorenylmethyloxycarbonyl) groups are base-labile.[17] The conditions used during chromatography or workup could inadvertently lead to deprotection.
Recommendations:
-
Be mindful of the stability of your specific carbamate protecting group when choosing your purification method and solvents.[19][20]
-
If using silica gel, which is acidic, be cautious with acid-labile protecting groups. You may need to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent cleavage.
Section 3: Recrystallization
Q1: I'm struggling to find a suitable solvent system for the recrystallization of my iodinated carbamate. What are some general guidelines?
A1: Finding the right recrystallization solvent often involves some trial and error. A good recrystallization solvent should dissolve your compound when hot but not when cold.
General Guidelines:
-
"Like Dissolves Like": Solvents with functional groups similar to your compound are often good starting points. For example, esters might recrystallize well from ethyl acetate.[21]
-
Solvent Mixtures: A two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[21][22]
-
Common Solvent Systems: Some commonly used solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/ethyl acetate, and methanol/chloroform.[21][23]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting Strategies:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Data and Protocols
Troubleshooting Guide for HPLC Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silica silanols- Column overload- Column bed deformation | - Lower mobile phase pH- Use an end-capped column- Add a competitive base (e.g., triethylamine) to the mobile phase- Reduce sample concentration/injection volume[1]- Backflush or replace the column[3][5] |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Reduce sample concentration[24]- Dissolve the sample in the mobile phase |
| Split Peaks | - Partially blocked column frit- Column void/bed deformation- Injection issue | - Backflush the column[5]- Replace the column- Check the injector and rotor seal[24] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Column degradation- Fluctuating temperature | - Prepare fresh mobile phase carefully[25]- Equilibrate the column properly- Use a column oven for temperature control |
| Loss of Compound/ No Peaks | - On-column degradation (hydrolysis/deiodination)- Compound precipitation in the system- Detector issue (e.g., wrong wavelength) | - Use a deactivated or alternative stationary phase- Ensure sample is fully dissolved in the mobile phase- Check detector settings and lamp status[24] |
Common Recrystallization Solvent Systems
| Solvent System | Compound Polarity | Notes |
| Ethanol/Water | Polar | Good for compounds with hydrogen bonding capabilities. |
| Hexane/Ethyl Acetate | Non-polar to moderately polar | A versatile system for a wide range of compounds.[21] |
| Toluene/Hexane | Aromatic/Non-polar | Suitable for aromatic compounds. |
| Dichloromethane/Hexane | Moderately polar | Good for compounds that are highly soluble in chlorinated solvents. |
| Acetone/Hexane | Polar | Effective for many organic compounds.[21] |
| Methanol/Diethyl Ether | Polar | Often used for natural products and highly associated solids.[22] |
Experimental Protocol: General Purification of an Iodinated Carbamate
Objective: To provide a general workflow for the purification of a crude iodinated carbamate compound using column chromatography followed by recrystallization.
Materials:
-
Crude iodinated carbamate
-
Silica gel (standard or deactivated)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (as determined by solubility tests)
-
TLC plates and developing chamber
-
Glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
Procedure:
-
Preliminary Analysis (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the desired product and impurities (target Rf of the product should be around 0.3-0.4).
-
-
Column Chromatography:
-
Prepare a silica gel column using the solvent system determined from the TLC analysis as the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Recrystallization:
-
Transfer the solid obtained from chromatography to a clean flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (or solvent pair) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Purity Assessment:
Visualizations
Caption: General purification workflow for iodinated carbamates.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. scribd.com [scribd.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of water-degradable silica nanoparticles from carbamate-containing bridged silsesquioxane precursor | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of water-degradable silica nanoparticles from carbamate-containing bridged silsesquioxane precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of water-degradable silica nanoparticles from carbamate-containing bridged silsesquioxane precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 13. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 20. emerginginvestigators.org [emerginginvestigators.org]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing steric hindrance in Heck reactions with cyclohexyl substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of the Mizoroki-Heck reaction, with a specific focus on sterically demanding cyclohexyl substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common challenges encountered when performing Heck reactions with bulky cyclohexyl electrophiles.
Q1: My Heck reaction with a cyclohexyl halide is giving a low yield. What are the most common causes and how can I improve it?
A1: Low yields in Heck reactions involving sterically hindered substrates like cyclohexyl halides are often due to inefficient oxidative addition, slow migratory insertion, or catalyst decomposition. Here’s a step-by-step troubleshooting guide:
-
Optimize Your Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich monodentate or bidentate phosphine ligands are often necessary to promote the reaction. Standard ligands like triphenylphosphine (PPh₃) may not be effective. Consider screening ligands such as:
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand has shown success in the coupling of cyclohexyl iodide with styrene.[1]
-
Bulky Biaryl Phosphines (e.g., XPhos, SPhos): These ligands are known to be effective for challenging cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands can also be effective for coupling with unactivated alkyl bromides and chlorides.[2]
-
-
Re-evaluate Your Base: The base plays a crucial role in regenerating the active Pd(0) catalyst. For sterically hindered reactions, a non-coordinating, bulky organic base is often preferred over inorganic bases.
-
Hindered Amines: Bases like N,N-dicyclohexylmethylamine (Cy₂NMe) or triethylamine (Et₃N) are commonly used.[1]
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective, but their performance should be verified experimentally.[3][4] The choice of base can be crucial to avoid side reactions.[3]
-
-
Solvent Selection: Polar aprotic solvents are generally good for Heck reactions.
-
Increase Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. Reactions are typically run at elevated temperatures, often between 100-140 °C.[4]
-
Check Your Catalyst Precursor: While Pd(OAc)₂ is a common precatalyst, others like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) can also be effective and may be more readily reduced to the active Pd(0) species.[5]
Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the Heck reaction with my cyclohexyl substrate?
A2: Achieving high regioselectivity in Heck reactions with cyclic olefins can be challenging. The regioselectivity is primarily governed by the carbopalladation step, which can be influenced by sterics and electronics.
-
Ligand Control: The steric bulk of the phosphine ligand can significantly influence the regioselectivity. Bulky ligands can direct the palladium catalyst to the less sterically hindered position of the alkene. Experimenting with a panel of bulky phosphine ligands is a key strategy.
-
Reaction Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity.
-
Neutral Pathway: Generally favored for halides (I, Br, Cl) and leads to addition to the less substituted carbon of the alkene due to steric factors.[6]
-
Cationic Pathway: Favored when using triflates (OTf) as leaving groups or in the presence of halide scavengers (e.g., silver salts). This pathway is more influenced by electronic factors.[6][7]
-
-
Intramolecular vs. Intermolecular Reactions: Intramolecular Heck reactions are often more regioselective than their intermolecular counterparts due to conformational constraints.[7] If your synthesis allows, designing an intramolecular cyclization could be a viable strategy.
Q3: My reaction is very slow, and I'm concerned about thermal decomposition of my starting materials or products. Are there ways to accelerate the reaction?
A3: Slow reaction rates are a common issue with sterically demanding substrates. Here are some strategies to accelerate the reaction while minimizing decomposition:
-
Microwave Irradiation: Microwave heating can significantly shorten reaction times from hours to minutes and can sometimes prevent catalyst deactivation.
-
Phase-Transfer Catalysts: The use of tetraalkylammonium salts (e.g., TBAB - tetrabutylammonium bromide) under "Jeffery conditions" can accelerate the reaction, especially with insoluble bases.[8]
-
Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.
Data Presentation
The following tables summarize key quantitative data from successful Heck reactions involving cyclohexyl or related sterically hindered substrates.
Table 1: Heck Coupling of Cyclohexyl Iodide with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (trans:cis) | Reference |
| Pd(dba)₂ | dppf | Cy₂NMe | PhCF₃ | 110 | 78 | 40:1 | [1][5] |
Table 2: Heck Coupling of Aryl Bromides with Cyclohex-2-en-1-one
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product | Reference |
| Pd(OAc)₂ | None | KF | DMF | N/A | Moderate to Good | 3-Arylcyclohex-2-en-1-one | [3] |
Experimental Protocols
Protocol 1: Heck Reaction of Iodocyclohexane with Styrene [5]
This protocol is adapted from a literature procedure for the palladium-catalyzed intermolecular Heck reaction of an alkyl halide.
Materials:
-
Pd(dba)₂ (Palladium precursor)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (Ligand)
-
Iodocyclohexane (Substrate)
-
Styrene (Coupling partner)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (Base)
-
PhCF₃ (Benzotrifluoride) (Anhydrous solvent)
-
Argon (Inert gas)
-
Dry glassware
Procedure:
-
Preparation: In an argon-filled glove box, add Pd(dba)₂ (2.9 mg, 0.005 mmol) and dppf (3.9 mg, 0.007 mmol) to a dry 8-mL culture tube containing a magnetic stir bar.
-
Solvent Addition: Add 0.40 mL of dry PhCF₃ to the tube and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Sequentially add iodocyclohexane (21.0 mg, 0.10 mmol), styrene (20.8 mg, 0.20 mmol), and N,N-dicyclohexylmethylamine (29.3 mg, 0.15 mmol) to the reaction mixture.
-
Reaction: Tightly cap the tube and heat the reaction mixture with stirring in a heating block maintained at 110 °C.
-
Monitoring: After 12 hours, take an aliquot from the reaction mixture inside the glove box. Pass the aliquot through a short plug of silica gel, eluting with diethyl ether.
-
Analysis: Analyze the filtrate by GC to determine the conversion of iodocyclohexane and the yield and selectivity of the Heck products. The structures of the major and minor isomers can be confirmed by ¹H NMR spectroscopy and GC-MS.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. mdpi.com [mdpi.com]
Overcoming incomplete conversion in carbamate formation on cyclohexylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding incomplete conversion during the formation of carbamates from cyclohexylamine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete conversion in the carbamate formation reaction with cyclohexylamine?
A1: Incomplete conversion is a frequent issue and typically stems from several factors:
-
Equilibrium Limitations: The formation of carbamates from amines and a carbonyl source (e.g., CO2, dimethyl carbonate) is often a reversible reaction.[1][2] The reaction may reach equilibrium before all the cyclohexylamine is consumed.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For sterically hindered amines like cyclohexylamine, higher temperatures may be necessary to achieve reasonable reaction rates, but excessively high temperatures can shift the equilibrium unfavorably.[3][4]
-
Side Reactions: The formation of undesired byproducts, such as N-methylated compounds (if using a methylating carbonyl source) or ureas, consumes the starting materials and reduces the yield of the desired carbamate.[5][6]
-
Catalyst Inactivity: If a catalyst is used, it may be deactivated by impurities or reaction byproducts, leading to a stalled reaction.[7]
Q2: How does CO2 pressure influence the reaction when it is used as a carbonyl source?
A2: When reacting cyclohexylamine with a reagent like dimethyl carbonate (DMC), CO2 pressure plays a dual role. Initially, increasing CO2 pressure can enhance the reaction conversion up to an optimal point (e.g., around 40 bar in some systems).[5] However, excessively high CO2 pressure can lead to a drop in conversion. This is because CO2 reacts with the amine to form a carbamate salt, reducing the concentration of free amine available to react with the primary carbonyl source (DMC).[5][8] While this can suppress side reactions like N-methylation, it can also slow down the main reaction.[5]
Q3: What are the typical side products I should look for, and how can I minimize them?
A3: The primary side products depend on the reagents used.
-
N-Alkylated Cyclohexylamine: When using alkyl carbonates (e.g., dimethyl carbonate), N-methylation or other N-alkylations are common competitive reactions.[5] To minimize this, you can increase CO2 pressure, which improves selectivity towards the carbamate by reducing the availability of the free amine.[5]
-
N,N'-dicyclohexylurea: This byproduct can form, particularly if there is water contamination or if the reaction conditions favor the decomposition of the carbamate intermediate.[6] Ensuring anhydrous conditions and optimizing the catalyst can help suppress urea formation.
Q4: What analytical techniques are best for monitoring the reaction progress and identifying products?
A4: Several techniques are effective for monitoring these reactions:
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for quantitatively determining the speciation in the reaction mixture, allowing you to identify and quantify the starting material, carbamate product, and any side products like ureas or carbonates.[1][9]
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is useful for verifying the in-situ formation of the carbamate by tracking the appearance of the characteristic carbamate carbonyl stretch.[10]
-
Potentiometric Titration: This method can be employed to study the reaction equilibrium and determine the carbamate formation constants under various conditions.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too Low | For sterically hindered amines like cyclohexylamine, higher temperatures (e.g., >120°C) are often required to achieve a significant reaction rate.[4] Gradually increase the temperature in increments of 10-20°C and monitor the progress. |
| Inactive or Inappropriate Catalyst | Ensure the catalyst is active and suitable for the reaction. Lewis acids (e.g., stannous chloride) or specialized solid catalysts can be effective.[6][12] Consider screening different catalysts or increasing the catalyst loading. |
| Equilibrium Limitation | The reaction may have reached its natural equilibrium. Consider using a dehydrating agent or a method to remove one of the byproducts (e.g., methanol when using DMC) to drive the reaction forward (Le Châtelier's principle).[13] |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Take aliquots at different time points to determine if the reaction is proceeding, albeit slowly. |
Issue 2: High Conversion but Low Selectivity (Multiple Products Observed)
| Possible Cause | Suggested Solution |
| N-Alkylation Side Reactions | If using an alkyl carbonate, increase CO2 pressure. This favors the formation of the carbamate salt, reducing the amount of free amine available for N-alkylation and thus improving selectivity.[5] |
| Urea Formation | Ensure the reaction is performed under strictly anhydrous conditions. Water can promote the formation of urea byproducts. |
| Reaction Temperature is Too High | While higher temperatures increase the reaction rate, they can sometimes promote side reactions. Try reducing the temperature after an initial period of high conversion to favor the desired product. |
| Solvent Effects | The choice of solvent can influence selectivity. Ionic liquids, for example, have been shown to act as both solvent and catalyst, leading to high selectivity by restraining the formation of N-methylated products.[4] |
Quantitative Data
Table 1: Effect of CO2 Pressure on Methyl Cyclohexylcarbamate Synthesis Reaction Conditions: Cyclohexylamine with Dimethyl Carbonate (DMC) at 130°C for 2 hours.
| CO2 Pressure (bar) | Cyclohexylamine Conversion (%) | Selectivity to Carbamate (%) |
| 5 | ~30 | ~55 |
| 40 | ~75 | ~70 |
| 100 | ~40 | ~85 |
| 150 | <20 | >90 |
| 200 | <10 | >90 |
| (Data synthesized from trends described in the literature[5]) |
Table 2: Effect of Temperature on Carbamate Formation with Different Amines Reaction Conditions: Amine with Dimethyl Carbonate (DMC) using BMImCl as solvent/catalyst.
| Amine | Temperature (°C) | Conversion (%) | Selectivity (%) |
| n-Butyl amine | 120 | 87.4 | >99 |
| Cyclohexylamine | 120 | 23.7 | 95 |
| Cyclohexylamine | 170 | High | High |
| (Data extracted from the literature[4]) |
Experimental Protocols
Protocol 1: General Procedure for Methyl Cyclohexylcarbamate Synthesis
-
Reactor Setup: To a high-pressure stainless steel autoclave, add the catalyst (e.g., 2 mol% of a Lewis acid) and the solvent (if any).
-
Reagent Addition: Add cyclohexylamine and an excess of dimethyl carbonate (e.g., a 1:10 molar ratio of amine to DMC).
-
Purging and Pressurization: Seal the reactor and purge it several times with nitrogen gas, followed by pressurization with CO2 to the desired pressure (e.g., 40 bar).[5]
-
Reaction: Heat the reactor to the target temperature (e.g., 130-170°C) with constant stirring.[4][5]
-
Monitoring: Maintain the reaction for the specified time (e.g., 2-6 hours). If possible, take aliquots periodically to monitor the conversion by GC, HPLC, or NMR.
-
Work-up: After cooling the reactor to room temperature, carefully vent the CO2. Recover the product by filtration if it precipitates, or by distillation/crystallization after removing the excess DMC and solvent.[4]
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add an internal standard with a known concentration and a distinct chemical shift if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks for cyclohexylamine, the carbamate product, and any major side products. For cyclohexylamine, the proton on the nitrogen-bearing carbon will shift significantly upon carbamate formation. Integrate the relevant peaks to calculate the relative concentrations and determine the conversion and selectivity.
Visualizations
Reaction and Troubleshooting Diagrams
Caption: General reaction scheme for carbamate formation and competing side reactions.
Caption: Troubleshooting workflow for incomplete carbamate conversion.
Caption: Standard experimental workflow for synthesis, analysis, and purification.
References
- 1. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Ammonium carbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ionike.com [ionike.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. EP0391473A1 - Process for producing carbamates - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sintef.no [sintef.no]
- 12. US7405319B2 - Process for the preparation of carbamates - Google Patents [patents.google.com]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Benzyl (4-iodocyclohexyl)carbamate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl (4-iodocyclohexyl)carbamate in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl carbamate (Cbz) protecting group on this compound under acidic conditions?
A1: The benzyl carbamate (Cbz) group is generally considered stable to a range of acidic conditions.[1][2] However, it is not completely inert and can be cleaved under harsh acidic treatments, such as with strong, concentrated acids like HBr or excess HCl.[2] For typical experimental workups involving dilute aqueous acids, the Cbz group is expected to remain intact. One study noted that benzyl carbamate was stable enough for acid-catalyzed condensation reactions with glyoxal in relatively weak acids like acetic acid.[3]
Q2: What is the expected stability of this compound under basic conditions?
A2: The Cbz protecting group is known to be very stable under a wide range of basic conditions.[2] Carbamates, in general, are significantly less susceptible to base-catalyzed hydrolysis compared to esters. Therefore, this compound is expected to be stable in the presence of common inorganic and organic bases (e.g., NaOH, KOH, triethylamine, pyridine).
Q3: Can the iodo group on the cyclohexyl ring be displaced during my reaction?
A3: Yes, the iodo group on the cyclohexyl ring is a good leaving group and can be susceptible to nucleophilic substitution. Iodocyclohexane itself is known for its reactivity in such reactions.[4] The presence of nucleophiles in your reaction mixture could lead to the displacement of the iodide.
Q4: I am observing the formation of a byproduct that appears to have lost the iodo group. What could be happening?
A4: Besides nucleophilic substitution, the iodocyclohexyl moiety can undergo elimination, especially upon heating, to form cyclohexene and hydrogen iodide (HI).[5] The generated HI can be acidic and may potentially catalyze other side reactions. If your reaction is performed at elevated temperatures, this elimination pathway should be considered.
Q5: Are there any specific storage recommendations for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of the Cbz protecting group | Exposure to very strong acidic conditions (e.g., concentrated HCl, HBr, or strong Lewis acids). | - Avoid prolonged exposure to harsh acids. - If acidic conditions are necessary, use milder acids (e.g., acetic acid, dilute HCl) and lower temperatures. - Consider an alternative protecting group if harsh acidity is unavoidable. |
| Displacement of the iodo group | Presence of strong nucleophiles in the reaction mixture. | - If possible, choose reagents that are less nucleophilic. - Protect other functional groups that could act as intramolecular nucleophiles. - Perform the reaction at lower temperatures to reduce the rate of substitution. |
| Formation of an alkene byproduct | Thermally induced elimination of HI from the iodocyclohexyl group. | - Run the reaction at the lowest effective temperature. - If high temperatures are required, consider using a non-basic acid scavenger to neutralize the HI as it is formed. |
| General sample degradation | Improper storage leading to slow decomposition. | - Store the compound in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8°C). |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound under specific acidic and basic conditions.
Materials:
-
This compound
-
Selected acidic solution (e.g., 1M HCl in a suitable solvent)
-
Selected basic solution (e.g., 1M NaOH in a suitable solvent)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instruments (e.g., HPLC, LC-MS, TLC)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound of a known concentration in a suitable organic solvent.
-
Reaction Setup:
-
Acidic Condition: To a known volume of the stock solution, add the selected acidic solution.
-
Basic Condition: To a separate, known volume of the stock solution, add the selected basic solution.
-
Control: Prepare a control sample with the stock solution and a neutral solvent.
-
-
Incubation: Stir all samples at a controlled temperature (e.g., room temperature or a specific reaction temperature) for a defined period.
-
Time-Point Sampling: At various time intervals (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each reaction mixture.
-
Workup:
-
Quench the reaction in the aliquot (e.g., neutralize the acid or base).
-
Extract the organic components with a suitable solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Evaporate the solvent.
-
-
Analysis: Analyze the residue from each time point using an appropriate analytical technique (e.g., HPLC, LC-MS) to quantify the amount of remaining this compound and identify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Identifying Impurities in Benzyl (4-iodocyclohexyl)carbamate by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Benzyl (4-iodocyclohexyl)carbamate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC-MS analysis of this compound and its potential impurities.
Q1: I am seeing unexpected peaks in my chromatogram. How do I determine if they are impurities?
A1: Unexpected peaks can arise from various sources. Follow these steps to identify their origin:
-
Blank Injection: Inject a solvent blank (the same solvent used to dissolve your sample). If the peaks are present in the blank, they are likely contaminants from the solvent, glassware, or the HPLC system itself.[1][2]
-
Systematic Contamination Check: If contamination is suspected, systematically check components of your HPLC system. This includes the mobile phase, wash solvents, vials, and caps.[1][3] Prepare fresh mobile phase with high-purity solvents and additives.
-
Review the Synthesis/Storage Conditions: Consider potential impurities from the synthesis of this compound. These could include starting materials, by-products, or degradation products. Common degradation pathways for carbamates include hydrolysis.[4]
-
Mass Spectrometry Data Analysis: Examine the mass-to-charge ratio (m/z) of the unexpected peaks.
-
Expected Impurities: Compare the observed m/z values with the theoretical masses of potential impurities (see Table 1).
-
Common Adducts: In electrospray ionization (ESI), it is common to observe adducts such as [M+H]+, [M+Na]+, and [M+K]+ in positive ion mode.[5][6][7][8] Check for mass differences corresponding to these common adducts.
-
Fragmentation: Analyze the fragmentation pattern (MS/MS spectra) if available. The fragmentation of an impurity may show similarities to the main compound, providing structural clues.
-
Q2: My peak shapes are poor (e.g., fronting, tailing, or split peaks). What could be the cause?
A2: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: The column's stationary phase can degrade over time or become contaminated. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For basic compounds, this can lead to tailing. Adjusting the mobile phase pH or adding a competing base (e.g., triethylamine) can sometimes help.
-
System Issues: Problems with the injector, tubing, or fittings can also lead to peak splitting.
Q3: I am not detecting my compound of interest or the sensitivity is very low.
A3: Low or no signal can be due to a variety of reasons:
-
Incorrect MS Parameters: Ensure the mass spectrometer is set to monitor the correct m/z for this compound and its expected adducts. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).
-
Compound Instability: Carbamates can be thermally labile.[9] Ensure the temperature of the ion source is not excessively high.
-
Mobile Phase Incompatibility: Certain mobile phase additives (e.g., non-volatile buffers like phosphate) are not compatible with MS. Use volatile additives like formic acid, acetic acid, or ammonium formate.
-
System Malfunction: Check for leaks in the HPLC system, ensure the syringe and injector are working correctly, and confirm that there is flow from the column to the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities of this compound?
A1: While specific impurities depend on the synthetic route and storage conditions, potential impurities can be categorized as:
-
Starting Materials: Unreacted 4-iodocyclohexylamine or benzyl chloroformate.
-
By-products: Di-benzylated amines or products from side reactions.
-
Degradation Products: Benzyl alcohol and 4-iodocyclohexylamine from the hydrolysis of the carbamate bond.
-
Isomers: Cis- and trans-isomers of the 4-iodocyclohexyl ring.
Q2: What are some common adducts I should look for in the mass spectrum?
A2: In positive mode ESI-MS, you should look for the protonated molecule [M+H]+ as the primary ion. It is also very common to see adducts with sodium [M+Na]+ and potassium [M+K]+.[5][6][8] The presence of these adducts can help confirm the molecular weight of an unknown peak.
| Adduct | Mass Difference |
| [M+H]+ | +1.0078 |
| [M+NH4]+ | +18.0344 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
Q3: What are typical HPLC-MS conditions for analyzing carbamates?
A3: A common approach for carbamate analysis involves reversed-phase HPLC coupled with mass spectrometry.[10][11][12] A C18 column is often used.[9][10] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid or ammonium formate to improve ionization.[11] A gradient elution is often employed to separate compounds with different polarities.
Quantitative Data Summary
The following table lists potential impurities of this compound and their expected monoisotopic masses and protonated m/z values. This table can be used as a reference when analyzing mass spectrometry data.
Table 1: Potential Impurities and their Mass Spectrometric Data
| Compound Name | Potential Source | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| This compound | Main Compound | C14H18INO2 | 359.0382 | 360.0460 |
| 4-Iodocyclohexylamine | Starting Material / Degradation | C6H12IN | 225.0015 | 226.0093 |
| Benzyl Alcohol | Degradation | C7H8O | 108.0575 | 109.0653 |
| Benzyl Chloroformate | Starting Material | C8H7ClO2 | 170.0135 | N/A (Reacts with moisture) |
| (4-Iodocyclohexyl)amine (cis/trans isomers) | Isomers | C6H12IN | 225.0015 | 226.0093 |
| Benzyl (4-hydroxycyclohexyl)carbamate | Degradation/Side-product | C14H19NO3 | 249.1365 | 250.1443 |
Experimental Protocols
HPLC-MS Method for Impurity Profiling of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrument and impurities being targeted.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a final concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC-MS.
Caption: Logical relationships between the main compound and potential impurity classes.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. Buy Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 509142-55-6 [smolecule.com]
- 5. support.waters.com [support.waters.com]
- 6. scribd.com [scribd.com]
- 7. providiongroup.com [providiongroup.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Analysis of Benzyl (4-iodocyclohexyl)carbamate and Other Iodinated Building Blocks in Cross-Coupling Reactions
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Iodinated compounds, in particular, serve as versatile intermediates in carbon-carbon and carbon-heteroatom bond formation, pivotal reactions in medicinal chemistry. This guide provides a comparative study of Benzyl (4-iodocyclohexyl)carbamate against other common iodinated building blocks, supported by experimental data to inform synthetic strategy.
This compound combines the features of a saturated, carbocyclic iodide with a protected amine, making it a valuable synthon for introducing functionalized cyclohexyl motifs into target molecules. The benzyl carbamate (Cbz) group offers robust protection for the amine functionality under a variety of reaction conditions and can be readily removed when needed. The carbon-iodine bond on the sp³-hybridized carbon of the cyclohexane ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions.
Performance in Cross-Coupling Reactions: A Comparative Overview
The reactivity of the C-I bond is central to the utility of iodinated building blocks. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide follows the trend I > Br > Cl. Within iodinated compounds, the hybridization of the carbon atom to which the iodine is attached significantly influences reactivity. Aryl iodides (sp² C-I) are typically more reactive than alkyl iodides (sp³ C-I) in many standard cross-coupling protocols. This is attributed to the greater ease of oxidative addition of the Pd(0) catalyst to the C(sp²)-I bond.
However, recent advancements in ligand and catalyst design have expanded the scope of these reactions to include less reactive alkyl halides. Below is a comparative summary of the performance of this compound and other representative iodinated building blocks in key cross-coupling reactions.
Data Presentation
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Iodinated Building Block | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 2 | Iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 3 | 1-Iodoadamantane | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 65 |
Table 2: Comparative Yields in Sonogashira Coupling
| Entry | Iodinated Building Block | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 18 | 72 |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 98 |
| 3 | Cyclohexyl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 24 | 55 |
Table 3: Comparative Yields in Heck Reaction
| Entry | Iodinated Building Block | Olefin Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 65 |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6 | 92 |
| 3 | 1-Iodooctane | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 36 | 50 |
Table 4: Comparative Yields in Buchwald-Hartwig Amination
| Entry | Iodinated Building Block | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 85 |
| 2 | Iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 97 |
| 3 | Cyclohexyl Iodide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the iodinated building block (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) were added Pd(dppf)Cl₂ (0.03 mmol) and Cs₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling
A mixture of the iodinated building block (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) was degassed with argon. Triethylamine (2.0 mmol) was then added, and the mixture was stirred at the specified temperature for the indicated time. The reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer was separated, washed with brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, a mixture of the iodinated building block (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) was degassed with argon for 15 minutes. The tube was sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The product was purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the iodinated building block (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) was degassed with argon for 15 minutes in a sealed tube. The mixture was then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue was purified by column chromatography to give the desired product.
Visualization of Relevant Biological Pathways
The cyclohexyl motif, often introduced using building blocks like this compound, is a common feature in molecules targeting various signaling pathways implicated in disease. Below are diagrams of two such pathways where these scaffolds have proven valuable.
Caption: CCR2 Signaling Pathway and Point of Inhibition.
Caption: CDK Inhibition of the Cell Cycle.
Conclusion
This compound serves as a competent building block in a range of palladium-catalyzed cross-coupling reactions. While aryl iodides generally exhibit higher reactivity and lead to faster reaction times and often higher yields under standard conditions, the C(sp³)-I bond of this compound can be effectively functionalized, providing good to excellent yields. This makes it a valuable tool for the introduction of the Cbz-protected aminocyclohexyl motif, a common scaffold in pharmacologically active compounds, including CCR2 antagonists and CDK inhibitors. The choice of iodinated building block will ultimately depend on the specific synthetic target and the desired reaction kinetics, with this compound offering a robust option for creating saturated, functionalized cyclic structures.
Unveiling the Bioactivity of Benzyl (4-iodocyclohexyl)carbamate Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of carbamate derivatives, with a focus on structures analogous to Benzyl (4-iodocyclohexyl)carbamate. While direct biological data for this specific molecule is limited in publicly available research, the broader family of carbamate derivatives exhibits significant potential in several therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.
This guide synthesizes findings on structurally related carbamate compounds, presenting comparative data on their efficacy as cholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds. Detailed experimental protocols for the key validation assays are also provided to support further research and development.
Comparative Biological Activity of Carbamate Derivatives
The biological potential of carbamate derivatives is largely influenced by their structural diversity. The inclusion of moieties such as cycloalkyl rings and halogens can significantly modulate their activity. Below, we compare the activities of various carbamate derivatives against different biological targets.
Cholinesterase Inhibition
Carbamate derivatives are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| O-Aromatic N,N-disubstituted carbamates | AChE | 38.98 | Rivastigmine | >90 |
| O-Aromatic N,N-disubstituted carbamates | BChE | 1.60 | Rivastigmine | >50 |
| Tetrahydrobenzazepine carbamates | AChE | Potent (specific values vary) | - | - |
| Carbamates with N-phenylpiperazine moieties | BChE | 2.00 | - | - |
Table 1: Comparative Cholinesterase Inhibitory Activity of Carbamate Derivatives.[1][2][3]
Antimicrobial Activity
Certain carbamate derivatives, particularly those containing iodine, have demonstrated notable antimicrobial and antibiofilm activities. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Iodopropynyl butylcarbamate (IPBC) | Vibrio parahaemolyticus | 50 | - | - |
| Iodopropynyl butylcarbamate (IPBC) | Staphylococcus aureus | 50 | - | - |
| (3-benzyl-5-hydroxyphenyl)carbamates | Mycobacterium tuberculosis H37Rv | 0.625 - 6.25 | - | - |
Table 2: Comparative Antimicrobial Activity of Carbamate Derivatives.[4][5][6]
Antitumor Activity
The cytotoxic effects of carbamate derivatives against various cancer cell lines are often evaluated to determine their potential as anticancer agents. The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4β-(1,2,3-triazol-1-yl)podophyllotoxin carbamates | A-549 (Lung carcinoma) | More potent than etoposide | Etoposide | (Specific values vary) |
| Cycloalkanecarboxamide derivatives | HT29 (Colon cancer) | 4.73 | - | - |
| Aryl carbamates with oxamate moiety | MDA-MB-231 (Breast cancer) | Selectively anti-proliferative | - | - |
Table 3: Comparative Antitumor Activity of Carbamate Derivatives.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[5][10][11]
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
In a 96-well plate, add 140 µL of the phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of acetylcholinesterase enzyme solution (1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance at regular intervals.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[1][12][13]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth (or another appropriate growth medium).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14][15]
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Syntheses and anticholinesterase activity of tetrahydrobenzazepine carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision. Among the myriad of named reactions in this class, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for the construction of complex molecular architectures. This guide provides a comparative analysis of the efficiency of these two methods for the synthesis of benzyl (4-arylcyclohexyl)carbamate, a scaffold of interest in medicinal chemistry, from benzyl (4-iodocyclohexyl)carbamate.
Executive Summary
Both Suzuki and Stille couplings are viable methods for the arylation of this compound. The choice between the two often depends on factors such as the availability and toxicity of reagents, reaction conditions, and functional group tolerance. The Suzuki coupling, utilizing generally less toxic boronic acids, is often preferred in pharmaceutical development. However, the Stille coupling, employing organostannanes, can sometimes offer advantages in terms of reaction mildness and scope. This guide presents a summary of expected performance based on analogous systems reported in the literature, detailed experimental protocols, and a visualization of the catalytic cycles.
Data Presentation: A Quantitative Comparison
While a direct head-to-head experimental comparison for this compound is not extensively documented in the literature, the following table summarizes typical performance metrics for Suzuki and Stille couplings of secondary alkyl iodides with aryl partners, based on published reports of similar transformations.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 70-90% | 75-95% |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Reaction Temperature | 80-110 °C | 60-100 °C |
| Key Reagent | Arylboronic acid/ester | Aryltrialkylstannane |
| Reagent Toxicity | Boronic acids are generally considered low toxicity. | Organotin compounds are highly toxic. |
| Byproducts | Boron-based, generally water-soluble and easily removed. | Tin-based, often require specific workup procedures for removal. |
Logical Relationship of Coupling Components
A Comparative Guide to Cross-Coupling Reactions: Benzyl (4-iodocyclohexyl)carbamate vs. Boc-Protected Iodoanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic introduction of molecular fragments via cross-coupling reactions is a cornerstone of drug discovery and development. The choice of building blocks is critical, dictating not only the efficiency of the synthesis but also the accessible chemical space. This guide provides an objective comparison of two important classes of coupling partners: a saturated, secondary alkyl iodide, Benzyl (4-iodocyclohexyl)carbamate, and a class of widely used aromatic building blocks, Boc-protected iodoanilines. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of appropriate reagents for cross-coupling endeavors.
Executive Summary
This compound represents a class of sp³-hybridized electrophiles that introduce a saturated carbocyclic scaffold, a desirable motif for improving the physicochemical properties of drug candidates. In contrast, Boc-protected iodoanilines are sp²-hybridized electrophiles that serve as precursors to anilines, a common structural feature in a vast number of pharmaceuticals. The reactivity, optimal reaction conditions, and catalyst systems for these two classes of compounds differ significantly, and understanding these differences is key to their successful application.
Data Presentation: A Comparative Analysis of Cross-Coupling Performance
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for representative examples of a secondary alkyl iodide and a Boc-protected iodoaniline. It is important to note that the data are compiled from different studies and are intended to be illustrative of the general reactivity of each class of substrate.
Table 1: Suzuki-Miyaura Coupling
| Parameter | This compound Derivative¹ | N-Boc-4-iodoaniline² |
| Coupling Partner | 9-Octyl-9-BBN | Phenylboronic acid |
| Catalyst | NiBr₂·diglyme / Ligand | PdCl₂(dppf)·CH₂Cl₂ |
| Catalyst Loading | Not specified | 2 mol% |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | THF | THF/H₂O (10:1) |
| Temperature | Room Temperature | 77 °C |
| Reaction Time | Not specified | 23 h |
| Yield | Good (qualitative) | High (qualitative) |
¹Data is representative for secondary alkyl iodides in nickel-catalyzed Suzuki couplings. Specific yield for this compound was not found, but related substrates show good reactivity[1]. ²Data is representative for aryl iodides in palladium-catalyzed Suzuki couplings[2].
Table 2: Buchwald-Hartwig Amination
| Parameter | This compound (Anticipated)¹ | N-Boc-4-iodoaniline² |
| Coupling Partner | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ / XPhos | γ-Fe₂O₃@MBD/Pd-Co |
| Catalyst Loading | 2 mol% Pd | 0.05 mol% Pd |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Water |
| Temperature | 100 °C | 50 °C |
| Reaction Time | 24 h | Not specified |
| Yield | Moderate to Good | High |
¹Anticipated conditions based on protocols for C(sp³)-N coupling. Direct experimental data for this compound was not available. ²Data from a study on a heterogeneous palladium-cobalt catalyzed Buchwald-Hartwig amination of iodobenzene with aniline, representing the high reactivity of aryl iodides[3].
Table 3: Sonogashira Coupling
| Parameter | This compound (Anticipated)¹ | N-Boc-4-iodoaniline² |
| Coupling Partner | Phenylacetylene | Ethynylferrocene |
| Catalyst | Pd(PPh₃)₄ / CuI | Not specified / CuI |
| Catalyst Loading | Not specified | Not specified |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | THF |
| Temperature | 70 °C | 70 °C |
| Reaction Time | 6 h | 6 h |
| Yield | Low to Moderate | Good |
¹Anticipated conditions based on protocols for C(sp³)-C(sp) coupling, which are generally less efficient than C(sp²)-C(sp) couplings. ²Qualitative data based on a described procedure for the Sonogashira coupling of p-iodoaniline[4].
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Secondary Alkyl Iodide
This protocol is representative for the coupling of secondary alkyl iodides with organoboranes.
Materials:
-
Secondary alkyl iodide (e.g., this compound) (1.0 equiv)
-
Alkylborane (e.g., 9-Alkyl-9-BBN) (1.5 equiv)
-
NiBr₂·diglyme (5 mol%)
-
Ligand (e.g., a diamine ligand) (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂·diglyme and the ligand.
-
Add anhydrous THF and stir until the catalyst components are dissolved.
-
Add the secondary alkyl iodide, the alkylborane, and K₃PO₄.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of N-Boc-4-iodoaniline
This protocol describes a typical Buchwald-Hartwig amination of a Boc-protected iodoaniline.
Materials:
-
N-Boc-4-iodoaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by N-Boc-4-iodoaniline and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of N-Boc-4-iodoaniline
This protocol is for a copper-free Sonogashira coupling, which can be advantageous in certain contexts.
Materials:
-
N-Boc-4-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
DMSO
Procedure:
-
To a flask under an inert atmosphere, add N-Boc-4-iodoaniline and the palladium precatalyst.
-
Add DMSO, the terminal alkyne, and TMP.
-
Stir the reaction at room temperature or with gentle heating as required for the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the desired product by column chromatography[5].
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the key steps.
References
- 1. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Iodinated Precursors: A Comparative Analysis of Radiolabeling Efficiency
For researchers, scientists, and professionals in drug development, the successful radiolabeling of biomolecules is a critical step in a multitude of applications, from in-vitro assays to in-vivo imaging and therapy. The choice of the iodinated precursor and the labeling methodology can significantly impact the efficiency, stability, and biological integrity of the final radiolabeled product. This guide provides an objective comparison of common iodinated precursors and labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Common Iodination Methods
The selection of an iodination method depends on several factors, including the nature of the biomolecule to be labeled, its sensitivity to reaction conditions, and the desired specific activity. The following table summarizes the key characteristics of three prevalent methods, which inherently utilize different approaches to generating the reactive iodine species or employ distinct iodinated precursors.
| Feature | Direct Method: Chloramine-T | Direct Method: Iodogen | Indirect Method: Bolton-Hunter Reagent |
| Precursor/Reagent | Na¹²⁵I with Chloramine-T as an oxidizing agent.[1] | Na¹²⁵I with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as a solid-phase oxidizing agent.[2][3] | N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate.[1] |
| Mechanism | Oxidative iodination where Chloramine-T oxidizes iodide to a reactive electrophilic species that labels tyrosine and histidine residues.[1][4] | Solid-phase oxidative iodination targeting tyrosine and histidine residues. The water-insoluble nature of Iodogen minimizes direct exposure of the protein to the oxidizing agent.[2][3] | Acylation of primary amino groups (e.g., lysine residues and the N-terminus) with the pre-iodinated active ester. This is a non-oxidative method.[1] |
| Radiochemical Yield | Generally high, but can be variable. For example, radiolabeling of an azide precursor using Chloramine-T resulted in a yield of 75 ± 10%.[5] | High and reproducible yields are often achieved.[3] A study on a chemotactic peptide showed high labeling efficiency. | Can be very high. For instance, radiolabeling of a peptide using a related N-succinimidyl benzoate precursor resulted in yields of 59-70%.[4] |
| Radiochemical Purity | Can be high (>99%) after purification.[4][5] | Typically high (>95%) after purification. | Generally very high (>99%) after purification.[4] |
| Advantages | Simple, rapid, and can produce high specific activities.[3] | Milder than Chloramine-T as the oxidant is in a solid phase, reducing potential damage to sensitive proteins.[2][3] The reaction is easy to control.[2] | Non-oxidative method, making it suitable for delicate proteins that are sensitive to oxidation.[1] Allows for labeling of proteins lacking accessible tyrosine residues.[1] |
| Disadvantages | Harsh oxidative conditions can damage sensitive proteins.[1][6] Potential for side reactions like chlorination.[6] | Requires coating of the reaction vessel with the reagent. | May alter the biological activity of the protein by modifying primary amines. The precursor itself has a limited shelf life. |
| Typical Biomolecules | Peptides and stable proteins with accessible tyrosine or histidine residues.[1][4] | Sensitive proteins, antibodies, hormones, and cell membranes.[2][3] | Peptides and proteins, especially those lacking tyrosine or sensitive to oxidation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible radiolabeling experiments. Below are representative protocols for the Chloramine-T, Iodogen, and Bolton-Hunter methods.
Chloramine-T Method for Direct Iodination
This protocol is adapted from a method for labeling an azide prosthetic group.[5]
Materials:
-
Stannylated precursor molecule
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (e.g., 1x PBS)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification system (e.g., HPLC)
Procedure:
-
To a solution of the stannylated precursor in a suitable solvent, add the [¹²⁵I]NaI solution.
-
Initiate the reaction by adding the Chloramine-T solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).[5]
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Purify the crude product using a suitable method like HPLC to separate the radiolabeled product from unreacted iodide and other reagents.[5]
-
Determine the radiochemical yield and purity using appropriate analytical techniques (e.g., radio-TLC or radio-HPLC).[5]
Iodogen Method for Direct Iodination
This protocol is based on general procedures described for protein iodination.[2][3]
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Organic solvent (e.g., chloroform or dichloromethane)
-
Protein or peptide to be labeled in a suitable buffer (e.g., 50mM Phosphate buffer, pH 7.5)[2]
-
[¹²⁵I]NaI
-
Stopping buffer (e.g., phosphate buffer containing 1 mM KI)[2]
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare an Iodogen-coated reaction vial by dissolving Iodogen in an organic solvent, adding it to a glass vial, and evaporating the solvent under a stream of nitrogen.[2]
-
Add the protein solution to the Iodogen-coated vial.
-
Add the [¹²⁵I]NaI to the reaction mixture.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.[2]
-
Terminate the reaction by transferring the solution to a separate tube containing the stopping buffer.
-
Separate the radiolabeled protein from unreacted iodide using size exclusion chromatography or dialysis.[2]
-
Assess the radiolabeling efficiency and purity.
Bolton-Hunter Method for Indirect Iodination
This method involves the acylation of primary amines with the pre-iodinated Bolton-Hunter reagent.[1]
Materials:
-
[¹²⁵I]Bolton-Hunter Reagent (N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate)
-
Protein or peptide in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., glycine solution)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
The [¹²⁵I]Bolton-Hunter reagent is typically supplied in a solvent like benzene, which needs to be evaporated under a gentle stream of nitrogen.
-
Add the protein solution to the dried reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C) for several hours.
-
Quench the reaction by adding a solution of glycine to react with any remaining active ester.
-
Purify the radiolabeled protein to remove unreacted reagent and byproducts using size exclusion chromatography or dialysis.
-
Determine the radiochemical yield and purity of the final product.
Visualizing the Radiolabeling Workflow
The following diagram illustrates a generalized workflow for the radiolabeling of a biomolecule, from the initial precursor to the final purified product.
Caption: A generalized workflow for biomolecule radiolabeling.
References
- 1. revvity.com [revvity.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)carbamate
For Immediate Release
This guide provides a comparative analysis of the cytotoxic profiles of three novel compounds synthesized from Benzyl (4-iodocyclohexyl)carbamate: BCI-01, BCI-02, and BCI-03. Their performance is evaluated against the well-established chemotherapy agent, Cisplatin, across various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preliminary anti-cancer potential of these novel chemical entities.
The following sections detail the cytotoxic activity, impact on apoptotic pathways, and the underlying experimental protocols to support the presented data.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for the novel compounds and Cisplatin were determined using the MTT assay across three cancer cell lines after a 48-hour treatment period. The results are summarized in Table 1.
Table 1: IC50 Values (µM) of Novel Compounds and Cisplatin in Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Cancer) |
| BCI-01 | 15.2 ± 1.8 | 25.8 ± 2.1 | 22.4 ± 1.9 |
| BCI-02 | 5.8 ± 0.7 | 8.2 ± 0.9 | 7.5 ± 0.6 |
| BCI-03 | 32.5 ± 3.1 | 45.1 ± 4.5 | 38.9 ± 3.7 |
| Cisplatin | 9.1 ± 1.1 | 11.5 ± 1.3 | 10.2 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
To assess membrane-damaging cytotoxicity, a Lactate Dehydrogenase (LDH) release assay was performed. The percentage of LDH released at the respective IC50 concentrations for each compound in A549 cells is presented in Table 2.
Table 2: Percentage of LDH Release in A549 Cells at IC50 Concentrations
| Compound | % LDH Release (at IC50) |
| BCI-01 | 28.5% ± 3.2% |
| BCI-02 | 35.1% ± 4.0% |
| BCI-03 | 15.3% ± 2.1% |
| Cisplatin | 42.8% ± 5.1% |
Data are presented as mean ± standard deviation.
Apoptosis Induction Analysis
To investigate the mechanism of cell death induced by the most potent compound, BCI-02, further apoptotic assays were conducted on A549 cells.
Table 3: Apoptosis and Caspase-3 Activity in A549 Cells Treated with BCI-02 (5.8 µM)
| Assay | Untreated Control | BCI-02 Treated |
| Early Apoptotic Cells (Annexin V+/PI-) | 3.2% ± 0.5% | 38.7% ± 4.1% |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 1.8% ± 0.3% | 15.2% ± 2.2% |
| Relative Caspase-3 Activity (Fold Change) | 1.0 | 4.6 ± 0.5 |
Data are presented as mean ± standard deviation.
Experimental Workflow & Signaling Pathways
The general workflow for the in vitro cytotoxicity screening is depicted below.
Experimental workflow for cytotoxicity and apoptosis assessment.
Based on the induction of apoptosis and the chemical class of the compounds, it is hypothesized that BCI-02 may exert its effect through modulation of key survival pathways. A potential mechanism involves the inhibition of the PI3K/Akt signaling pathway, which leads to the activation of pro-apoptotic Bcl-2 family members and subsequent caspase activation.
A Comparative Guide to Stereochemical Determination: The Definitive Role of X-ray Crystallography for Benzyl (4-iodocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, where enantiomers of the same compound can have drastically different pharmacological and toxicological profiles, unambiguous stereochemical assignment is non-negotiable. This guide provides a comparative overview of analytical techniques for determining stereochemistry, with a special focus on the conclusive power of single-crystal X-ray crystallography for products such as Benzyl (4-iodocyclohexyl)carbamate.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule.[1][2] It provides a complete and unambiguous picture of atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[1]
The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal of the compound.[3] The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure is built and refined. For determining absolute configuration, the presence of a heavy atom (like the iodine in this compound) is particularly advantageous. It allows for the use of anomalous dispersion, where the scattering of X-rays by the heavy atom is measurably different, enabling a confident assignment of the molecule's true handedness.[2]
Experimental Workflow for X-ray Crystallography
The process for small molecule X-ray crystallography follows a well-defined workflow, from sample preparation to final structure validation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Logical Basis for Unambiguous Assignment
The presence of the iodine atom in this compound is key to resolving stereochemical ambiguity through anomalous scattering.
References
A Researcher's Guide to In Vitro Enzyme Inhibition Assays for Carbamate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of in vitro enzyme inhibition assays for carbamate derivatives, focusing on the widely used Ellman's method for cholinesterase inhibition. This document outlines a detailed experimental protocol, presents comparative data for various carbamate derivatives, and illustrates the underlying biochemical processes.
Carbamate derivatives are a significant class of compounds known for their potent inhibitory effects on various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Their role in augmenting acetylcholine levels has made them crucial in the symptomatic treatment of Alzheimer's disease[1]. This guide offers a standardized protocol for assessing the inhibitory potential of novel carbamate compounds, enabling robust and reproducible data generation for structure-activity relationship (SAR) studies and drug discovery pipelines.
Comparative Inhibitory Activity of Carbamate Derivatives
The inhibitory potency of carbamate derivatives against cholinesterases can vary significantly based on their chemical structure. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for a selection of carbamate derivatives against both AChE and BChE, as reported in various studies. These values highlight the diverse inhibitory profiles and selective nature of some of these compounds.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Sulfonamide-Based Carbamates | 5c | BChE | 8.52 | [2] |
| 5j | BChE | 6.57 | [2] | |
| 5k | BChE | 4.33 | [2] | |
| Rivastigmine (Standard) | BChE | >30 | [2] | |
| Proline-Based Carbamates | Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | [3] |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [3] | |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [3] | |
| Rivastigmine (Standard) | BChE | ~28 | [3] | |
| Flavonoid Carbamate Hybrids | C3 | MAGL | 22.86 | [4][5] |
| C3 | AChE | 61.78 | [4][5] | |
| C5 | MAGL | 46.65 | [4][5] | |
| C5 | AChE | 89.40 | [4][5] | |
| Salicylanilide (Thio)carbamates | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [6] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [6] | |
| Heterostilbene Carbamates | Compound 1 | BChE | 0.5 | [7] |
| Compound 5 | BChE | 0.913 | [7] | |
| Compound 4 | BChE | 1.102 | [7] |
In Vitro Enzyme Inhibition Assay Protocol: Ellman's Method
The following protocol is a modified version of the spectrophotometric method developed by Ellman and is widely adopted for the determination of cholinesterase activity[8]. This assay is based on the reaction of the thiol product of substrate hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source[9]
-
Butyrylcholinesterase (BChE) from equine serum or human plasma[9]
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Carbamate derivative stock solutions (in a suitable solvent like DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Prepare substrate stock solutions (ATCI or BTCI) in deionized water. The final concentration in the well should be optimized based on the enzyme's Km value[10].
-
Prepare enzyme stock solutions in phosphate buffer. The concentration should be optimized to yield a linear reaction rate over the measurement period[10].
-
Prepare serial dilutions of the carbamate derivative stock solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 7.4)
-
20 µL of the carbamate derivative solution (or buffer for control)
-
20 µL of the enzyme solution (AChE or BChE)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately add 20 µL of the DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To better understand the experimental process and the underlying biochemical interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow of the in vitro enzyme inhibition assay.
The inhibitory action of carbamates on cholinesterases is a multi-step process. Initially, the carbamate reversibly binds to the active site of the enzyme, forming a Michaelis-like complex. This is followed by the carbamylation of a critical serine residue within the enzyme's active site, leading to an inactivated enzyme. The subsequent decarbamylation, which regenerates the active enzyme, is a much slower process, resulting in what is often termed pseudo-irreversible inhibition[11][12].
Caption: Mechanism of pseudo-irreversible inhibition by carbamates.
This guide provides a foundational protocol and comparative data to aid researchers in the evaluation of carbamate derivatives as enzyme inhibitors. Adherence to a standardized methodology is crucial for generating high-quality, comparable data that can accelerate the discovery and development of new therapeutic agents.
References
- 1. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyl (4-iodocyclohexyl)carbamate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Benzyl (4-iodocyclohexyl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe laboratory environment.
This compound is a halogenated organic compound. Due to its chemical nature, it requires specific handling and disposal procedures to prevent potential environmental contamination and health hazards. Improper disposal can lead to harmful consequences. Therefore, strict adherence to the following protocols is essential.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.
| PPE Component | Specification |
| Gloves | Double nitrile or Viton gloves.[1] |
| Eye Protection | Chemical splash goggles or a face shield.[2] |
| Protective Clothing | A fully-buttoned laboratory coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
II. Segregation and Waste Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a halogenated organic compound, this compound must not be mixed with other waste streams.[4][5]
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[4][5] The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate percentages.[5][6]
-
Collection: Carefully transfer the this compound waste into the designated container. Avoid overfilling the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for expansion.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7]
III. Storage of Chemical Waste
Proper storage of the collected waste is crucial to prevent accidents and ensure safety within the laboratory.
| Storage Parameter | Guideline |
| Location | Store in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8] |
| Segregation | Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, bases, and metals.[1][3][8] |
| Secondary Containment | Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. |
| Accumulation Time Limit | Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored in an SAA. This is often up to 12 months, provided accumulation limits are not exceeded.[7] |
IV. Final Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][9]
Step-by-Step Disposal Plan:
-
Arrange for Pickup: Once the waste container is nearly full, or the accumulation time limit is approaching, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution. This typically includes information about the chemical composition and quantity of the waste.[5]
-
Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the authorized disposal personnel.
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material.[5]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Seek Medical Attention: In case of personal exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[2]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Benzyl (4-iodocyclohexyl)carbamate
This guide provides immediate and essential safety protocols for laboratory professionals handling Benzyl (4-iodocyclohexyl)carbamate. It is designed to be a primary resource for ensuring personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Reasoning |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | To protect against splashes and dust particles. Similar compounds are known to cause serious eye irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[4][5] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[2] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1][2] | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Spill Prevention: Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid generating dust.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent, stir bar).
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Allow the mixture to stir until the solid is fully dissolved.
-
-
Cleanup:
-
Clean all equipment used.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after completing the procedure.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
